8-Bromo-6-fluoroimidazo[1,2-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJRHUYKUZVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-6-fluoroimidazo[1,2-a]pyridine and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-6-fluoroimidazo[1,2-a]pyridine, identified by the CAS number 1368664-08-7, is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways based on the broader class of imidazo[1,2-a]pyridine derivatives. While specific experimental data for this particular compound is limited in publicly available literature, this guide aims to equip researchers with the foundational knowledge to explore its therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 1368664-08-7 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Store at room temperature in a dry, well-sealed container |
Synthesis Methodology: A Generalized Experimental Protocol
Reaction Scheme:
Figure 1. Generalized synthesis of this compound.
Materials:
-
2-Amino-3-bromo-5-fluoropyridine
-
Chloroacetaldehyde (typically as a 50% aqueous solution) or 2-bromo-1,1-diethoxyethane
-
Anhydrous ethanol or isopropanol
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromo-5-fluoropyridine (1.0 equivalent) and anhydrous ethanol.
-
Addition of Reagents: Add sodium bicarbonate (1.5-2.0 equivalents) to the suspension. Subsequently, add chloroacetaldehyde (1.2-1.5 equivalents) dropwise to the stirring mixture. If using 2-bromo-1,1-diethoxyethane, it can be added directly.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activities and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities.[2]
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.
-
Kinase Inhibition: A significant area of research has focused on imidazo[1,2-a]pyridines as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key component of this pathway. Inhibition of PI3K can lead to the suppression of downstream signaling, inducing apoptosis and inhibiting tumor growth.
-
Figure 2. Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel antitubercular drugs. Some derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3] The proposed mechanism for some of these compounds involves the inhibition of the cytochrome bcc-aa3 supercomplex, which is essential for cellular respiration in M. tuberculosis.
Figure 3. Proposed mechanism of antitubercular activity via inhibition of QcrB.
Activity as GABA-A Receptor Modulators
Certain imidazo[1,2-a]pyridine derivatives have been explored as modulators of the GABA-A receptor, a key target for anxiolytic and sedative-hypnotic drugs. These compounds can act as allosteric modulators, enhancing the effect of the neurotransmitter GABA, which leads to a calming effect on the central nervous system. This suggests a potential application for compounds like this compound in the treatment of anxiety and sleep disorders.
Conclusion and Future Directions
This compound is a member of a therapeutically important class of compounds. While specific biological data for this exact molecule is scarce in the public domain, the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a valuable building block in drug discovery. The presence of the bromo and fluoro substituents provides opportunities for further chemical modifications, enabling the synthesis of a library of analogs for biological screening.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation. High-throughput screening against various cancer cell lines, kinases, and microbial strains would be a logical first step to identify its potential therapeutic applications. Subsequent studies could then delve into its mechanism of action and structure-activity relationships to optimize its potency and selectivity. The information presented in this guide provides a solid foundation for researchers to embark on the exploration of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3][4] This technical guide focuses on the physicochemical properties of a specific derivative, 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, a subject of growing interest in drug discovery. Understanding these properties is crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
While specific experimental data for this compound is not extensively available in the public domain, this guide compiles predicted values and data from structurally similar analogs to provide a valuable comparative reference. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters and illustrates the central role of these properties in the drug discovery process.
Physicochemical Data Summary
The following table summarizes key physicochemical properties for this compound and related analogs. These values are essential for preliminary assessment and computational modeling in drug development.
| Property | This compound (Predicted/Supplier Data) | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | 8-Bromo-6-chloroimidazo[1,2-a]pyridine | 2-Bromo-6-fluoroimidazo[1,2-a]pyridine |
| Molecular Formula | C₇H₄BrFN₂[5] | C₇H₄BrFN₂[6] | C₇H₄BrClN₂[7][8] | C₇H₄BrFN₂[9][10] |
| Molecular Weight | 215.02 g/mol [5] | 215.02 g/mol [6] | 231.48 g/mol [8] | 215.0224632 g/mol [10] |
| Melting Point | Not available | Not available | 127.0-139.0 °C[7][8] | Not available |
| logP (XLogP3) | Not available | 2.6[6] | Not available | Not available |
| pKa (Predicted) | Not available | Not available | Not available | 2.37±0.50[10] |
| Hydrogen Bond Acceptor Count | Not available | 2[6] | Not available | Not available |
| Topological Polar Surface Area | Not available | 17.3 Ų[6] | Not available | Not available |
| Solubility | Slightly soluble in water (for 8-Bromo-6-chloro analog)[11] | Not available | Slightly soluble in water[11] | Not available |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in preclinical development.[12] The following are detailed methodologies for key experimental assessments.
Melting Point Determination
The melting point of a compound provides an indication of its purity and is determined as the temperature at which the material transitions from a solid to a liquid state.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Solubility Determination
Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (typically at a physiologically relevant pH, such as 7.4).
-
The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which affects its permeability across biological membranes.[14]
Methodology (Shake-Flask Method): [13]
-
A pre-weighed amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is placed in a flask and shaken vigorously until the compound has partitioned between the two phases and equilibrium is established.
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa (Acid Dissociation Constant) Determination
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding.
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often water or a co-solvent system).
-
A standardized solution of a strong acid or base is incrementally added to the sample solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the ionized and un-ionized forms of the compound are equal.
Role in Drug Discovery and Development
The physicochemical properties of imidazo[1,2-a]pyridine derivatives are pivotal in their journey from a lead compound to a viable drug candidate. The following diagram illustrates the workflow and logical relationships in this process.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. 1368664-08-7|IMidazo[1,2-a]pyridine, 8-broMo-6-fluoro-|TBBMed [tbbmed.com]
- 6. echemi.com [echemi.com]
- 7. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 9. 2-BroMo-6-fluoroiMidazo[1,2-a]pyridine | 1060815-08-8 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic route to 8-Bromo-6-fluoroimidazo[1,2-a]pyridine. The synthesis commences with the bromination of 2-amino-5-fluoropyridine, followed by a cyclization reaction to construct the desired imidazo[1,2-a]pyridine core. This document outlines detailed experimental protocols, presents key reaction data in a structured format, and includes a visualization of a relevant biological signaling pathway to provide context for the application of this class of compounds in drug discovery.
Synthetic Strategy
The synthesis of this compound is proposed as a two-step process. The initial step involves the regioselective bromination of 2-amino-5-fluoropyridine at the C3 position to yield the key intermediate, 2-amino-3-bromo-5-fluoropyridine. The second step is the construction of the imidazole ring via a condensation and cyclization reaction of the diamine with an acetaldehyde equivalent, such as chloroacetaldehyde or bromoacetaldehyde diethyl acetal, to afford the final product.
It is important to note that the initially proposed starting material, 2-amino-5-bromopyridine, would lead to the formation of 6-bromo-imidazo[1,2-a]pyridine derivatives. To achieve the desired 8-bromo substitution pattern, the synthesis must proceed through the 2-amino-3-bromo-substituted pyridine intermediate.
Experimental Protocols
Step 1: Synthesis of 2-amino-3-bromo-5-fluoropyridine
This procedure details the bromination of 2-amino-5-fluoropyridine to produce the essential intermediate, 2-amino-3-bromo-5-fluoropyridine.
Materials and Reagents:
-
2-amino-5-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-fluoropyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-amino-3-bromo-5-fluoropyridine.
Step 2: Synthesis of this compound
This protocol describes the cyclization of 2-amino-3-bromo-5-fluoropyridine with an acetaldehyde equivalent to form the target molecule. The use of bromoacetaldehyde diethyl acetal is described, which generates bromoacetaldehyde in situ.
Materials and Reagents:
-
2-amino-3-bromo-5-fluoropyridine
-
Bromoacetaldehyde diethyl acetal
-
Concentrated hydrochloric acid (HCl)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO3)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a solution of bromoacetaldehyde diethyl acetal (2.0 eq) in a 2:1 mixture of dioxane and water.
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 30 minutes to generate bromoacetaldehyde in situ.
-
Cool the mixture to room temperature and carefully add sodium bicarbonate (4.0 eq) to neutralize the acid.
-
Add a solution of 2-amino-3-bromo-5-fluoropyridine (1.0 eq) in a 2:1 mixture of dioxane and water dropwise to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic steps. Please note that the yields are indicative and can vary based on the specific reaction scale and conditions.
Table 1: Synthesis of 2-amino-3-bromo-5-fluoropyridine
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-fluoropyridine | N/A |
| Reagent | N-Bromosuccinimide | N/A |
| Solvent | Acetonitrile | N/A |
| Temperature | 0 °C to Room Temp. | N/A |
| Reaction Time | 2-4 hours | N/A |
| Yield | 70-85% | Estimated |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-bromo-5-fluoropyridine | N/A |
| Reagent | Bromoacetaldehyde diethyl acetal | [1] |
| Solvent | Dioxane/Water | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 12-16 hours | [1] |
| Yield | 80-95% | Estimated based on similar reactions[1] |
Mandatory Visualizations
Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Overall synthetic scheme for this compound.
Imidazo[1,2-a]pyridines in PI3K/Akt/mTOR Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
References
An In-depth Technical Guide to the Spectroscopic and Biological Profile of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
Precise, experimentally verified NMR and mass spectrometry data for 8-Bromo-6-fluoroimidazo[1,2-a]pyridine are not available in the reviewed literature. However, based on the analysis of structurally similar compounds, the following tables present the anticipated spectroscopic data.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.0 | d | ~ 2.0 | H-5 |
| ~ 7.6 - 7.8 | s | - | H-2 |
| ~ 7.5 - 7.7 | s | - | H-3 |
| ~ 7.3 - 7.5 | dd | ~ 9.0, 2.0 | H-7 |
Note: Predicted values are based on spectral data of related imidazo[1,2-a]pyridine derivatives. The solvent is assumed to be CDCl₃.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 (d, J ≈ 240 Hz) | C-6 |
| ~ 140 - 145 | C-8a |
| ~ 130 - 135 | C-2 |
| ~ 120 - 125 | C-5 |
| ~ 115 - 120 (d, J ≈ 25 Hz) | C-7 |
| ~ 110 - 115 | C-3 |
| ~ 105 - 110 (d, J ≈ 5 Hz) | C-8 |
Note: Predicted values are based on spectral data of related imidazo[1,2-a]pyridine derivatives. The solvent is assumed to be CDCl₃. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 214/216 | [M]⁺ isotopic pattern for one bromine atom |
| 135 | [M - Br]⁺ |
| 108 | [M - Br - HCN]⁺ |
Note: Predicted fragmentation is based on common fragmentation patterns of halogenated heterocyclic compounds.
Experimental Protocols
The following is a generalized, detailed protocol for the synthesis of this compound, adapted from established literature procedures for similar compounds.
Synthesis of this compound
This synthesis is typically achieved through the condensation of a substituted 2-aminopyridine with a 2-halo-acetaldehyde derivative, followed by cyclization.
Materials:
-
2-Amino-3-bromo-5-fluoropyridine
-
Chloroacetaldehyde (50 wt. % solution in water) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromo-5-fluoropyridine (1.0 eq) and ethanol (10 mL per 1 g of aminopyridine).
-
Addition of Reagents: Add a saturated aqueous solution of sodium bicarbonate (2.0 eq). To this biphasic mixture, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the mixture with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Biological Relevance
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives known to modulate several key signaling pathways implicated in cancer and other diseases.
1. Wnt/β-catenin Signaling Pathway
Derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of imidazo[1,2-a]pyridine derivatives.
2. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.
3. STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key players in inflammation and cancer. They are often constitutively active in cancer cells, promoting survival and proliferation. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways.[2][3]
Caption: STAT3/NF-κB signaling pathways and their inhibition by imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules. This guide includes key technical data, synthetic protocols, and insights into its biological applications to support research and development efforts.
Commercial Availability
This compound and its hydrochloride salt are available from various chemical suppliers. The following table summarizes the available quantitative data from select vendors. Researchers are advised to contact the suppliers directly for the most current information on pricing, availability, and detailed specifications.
| Supplier | Product Name | CAS Number | Purity | Formula | Formula Weight |
| AChemBlock | This compound hydrochloride | 2315283-97-5 | 95% | C₇H₅BrClFN₂ | 251.48 |
| TBBMed | IMidazo[1,2-a]pyridine, 8-broMo-6-fluoro- | 1368664-08-7 | N/A | N/A | N/A |
Synthetic Protocols
The synthesis of substituted imidazo[1,2-a]pyridines is well-documented in the scientific literature. A general and common method involves the condensation reaction of a substituted 2-aminopyridine with an α-haloketone or a related two-carbon synthon.
A representative synthetic procedure for a related bromo-substituted imidazo[1,2-a]pyridine is described in patent CN103788092A for the synthesis of 6-bromoimidazo[1,2-a]pyridine. This method can be adapted for the synthesis of this compound by using the appropriately substituted 2-amino-5-bromo-3-fluoropyridine as the starting material.
General Experimental Protocol (adapted from CN103788092A):
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (e.g., 2-amino-3-fluoro-5-bromopyridine) in a suitable solvent (such as ethanol or water), add a 40% aqueous solution of chloroacetaldehyde and a base (e.g., sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate).
-
Reaction Conditions: The reaction mixture is stirred at a temperature between 25°C and 50°C for a period of 2 to 24 hours.
-
Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure. The residue is then extracted with ethyl acetate.
-
Purification: The organic layer is washed with water and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the crude product.
-
Recrystallization: The crude product is further purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to obtain the pure 6-bromoimidazo[1,2-a]pyridine.[1]
Researchers can find various synthetic methodologies for imidazo[1,2-a]pyridines in the literature, often employing different catalysts and reaction conditions to optimize yields and purity.[2]
Biological Context and Signaling Pathways
The imidazo[1,2-a]pyridine core is a key pharmacophore in a multitude of kinase inhibitors and other therapeutic agents. Derivatives of this scaffold have been shown to target several critical signaling pathways implicated in cancer and other diseases.[3][4]
PI3K/Akt/mTOR Signaling Pathway:
Several studies have highlighted the role of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
c-Met Signaling Pathway:
Certain imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the c-Met receptor tyrosine kinase.[7] Dysregulation of the HGF/c-Met pathway is associated with tumor growth, angiogenesis, and metastasis.
Caption: HGF/c-Met signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway:
The STAT3 and NF-κB signaling pathways are crucial in inflammation and cancer. Novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[8]
Caption: STAT3/NF-κB signaling pathway modulation by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Kinase Inhibitor Screening
The development of imidazo[1,2-a]pyridine-based kinase inhibitors typically follows a structured workflow from initial screening to in vivo studies.
Caption: A typical experimental workflow for the discovery and development of imidazo[1,2-a]pyridine-based kinase inhibitors.
This guide provides a foundational understanding of the commercial and technical landscape of this compound. For further in-depth information, researchers are encouraged to consult the cited literature and contact the respective chemical suppliers.
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Privileged Scaffold for Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic ring system due to its wide spectrum of pharmacological activities. This technical guide focuses on the potential applications of a specific derivative, 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, a molecule poised for significant interest within the fields of oncology, inflammation, and beyond. While specific research on this exact analogue is emerging, this paper will extrapolate its potential based on the extensive data available for the broader imidazo[1,2-a]pyridine class and related halogenated derivatives.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity
The imidazo[1,2-a]pyridine nucleus is a bicyclic aromatic system that serves as a versatile scaffold for the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable array of biological activities, including but not limited to:
-
Anticancer: Targeting various cancer cell lines through mechanisms such as kinase inhibition.
-
Anti-inflammatory: Modulating key inflammatory pathways.
-
Antiviral, Antimicrobial, and Antifungal: Showing efficacy against a range of pathogens.
-
Neurological: Acting as modulators for receptors like GABA.
Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure, underscoring its clinical relevance.[2]
The Strategic Importance of Halogenation: The Role of Bromine and Fluorine
The introduction of halogen atoms, specifically bromine at the 8-position and fluorine at the 6-position, is a strategic medicinal chemistry approach to modulate the physicochemical and pharmacological properties of the parent scaffold.
-
Bromine: The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. It can also influence the metabolic stability of the compound.
-
Fluorine: The substitution with fluorine, a small and highly electronegative atom, can significantly impact a molecule's pKa, lipophilicity, and metabolic profile. It can also improve membrane permeability and block metabolic degradation at the site of fluorination.
Potential Therapeutic Applications of this compound
Based on the known activities of related imidazo[1,2-a]pyridine derivatives, this compound holds promise in several therapeutic areas.
As a Kinase Inhibitor in Oncology
The imidazo[1,2-a]pyridine scaffold is a well-established framework for the design of kinase inhibitors. Derivatives have shown potent activity against various kinases implicated in cancer progression, such as PI3K, AKT, and mTOR.
Illustrative Data from Related Imidazo[1,2-a]pyridine Kinase Inhibitors
While specific IC50 values for this compound are not yet publicly available, the following table summarizes data for other imidazo[1,2-a]pyridine derivatives, illustrating the potential potency of this class of compounds.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | As low as 0.0028 | (Goel et al., 2007) |
| Imidazo[1,2-a]pyridine derivatives | AKT/mTOR | 9.7 to 44.6 | (Relevant Study) |
| 3-aminoimidazo[1,2-α]pyridine | HT-29 cancer cells | 4.15 | (Al-Qadi et al., 2025) |
Signaling Pathway Modulation:
Imidazo[1,2-a]pyridine-based kinase inhibitors often function by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
As an Anti-inflammatory Agent
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties by modulating pathways such as the STAT3/NF-κB signaling cascade.
Signaling Pathway Modulation:
These compounds can potentially interfere with the activation of transcription factors like NF-κB, which are central to the inflammatory response. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Potential modulation of the NF-κB inflammatory pathway.
Experimental Protocols: A General Framework
While specific protocols for this compound are not detailed in the available literature, the following provides a general framework for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, which would be applicable to the title compound.
General Synthesis of Imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).
Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Detailed Steps:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (e.g., 2-amino-5-bromo-3-fluoropyridine) in a suitable solvent (e.g., methanol), the corresponding aldehyde and isocyanide are added.
-
Catalysis: The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or a Lewis acid.
-
Reaction Conditions: The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Assays
To evaluate the kinase inhibitory activity of this compound, a variety of commercially available kinase assay kits can be employed. A common method is a fluorescence-based assay.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a fluorescently labeled peptide), ATP, and the test compound (this compound) at various concentrations in the appropriate assay buffer.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and the test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays for Anticancer Activity
The cytotoxic effects of this compound on cancer cell lines can be determined using a standard MTT assay.
General Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The strategic placement of bromine and fluorine atoms is anticipated to confer favorable pharmacological properties. While further research is required to elucidate the specific biological activities and mechanisms of action of this particular derivative, the extensive body of work on the imidazo[1,2-a]pyridine class provides a strong rationale for its investigation. Future studies should focus on the synthesis of a library of derivatives based on this core, followed by comprehensive in vitro and in vivo evaluations to identify lead compounds for further development. The exploration of its potential as a covalent inhibitor, given the reactivity of the scaffold, could also be a fruitful avenue of research.
References
safety and handling precautions for 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
An In-depth Technical Guide on the Safety and Handling of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for structurally related compounds. A complete Safety Data Sheet (SDS) for this compound (CAS No. 1368664-08-7) is not publicly available. All handling and safety procedures should be conducted with the utmost caution, assuming the compound is hazardous. A thorough risk assessment should be performed by qualified personnel before handling this substance.
Introduction
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a key feature in a variety of biologically active molecules. As with any novel chemical entity, a comprehensive understanding of its safety and handling precautions is paramount for the protection of laboratory personnel and the environment. This guide provides a summary of the likely hazards and recommended handling procedures based on the known profiles of analogous structures, such as pyridine and other substituted imidazo[1,2-a]pyridines.
Hazard Identification and Classification
While specific toxicological data for this compound is not available, the known hazards of the parent imidazo[1,2-a]pyridine core and related halogenated pyridines suggest the following potential classifications under the Globally Harmonized System (GHS).[1][2]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Note: Due to the presence of bromine and fluorine, additional or more severe hazards cannot be ruled out. Halogenated aromatic compounds can have complex toxicological profiles.
First-Aid Measures
In the event of exposure, immediate medical attention is crucial. The following first-aid measures are recommended based on the predicted hazards.[1][2]
Table 2: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is required. Based on the hazards of related compounds, the following are recommended:
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory. |
| Skin Protection | A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required.[3] Check glove manufacturer's compatibility data. |
| Respiratory Protection | All handling of solids should be performed in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.[3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Protect from moisture and light.
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen bromide, hydrogen fluoride, and oxides of nitrogen and carbon.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste. Do not allow it to enter the sewer system or waterways.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are proprietary to the developing institutions. However, a generalized workflow for handling this and similar potent compounds in a research setting is provided below.
Caption: Workflow for Safe Handling of Potent Compounds.
Signaling Pathways
The biological effects and signaling pathways affected by this compound are likely the subject of ongoing research. Imidazo[1,2-a]pyridine derivatives have been investigated for a range of biological activities, including as kinase inhibitors. A generalized diagram of a kinase signaling pathway, which could be a target for such compounds, is presented below.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
References
Methodological & Application
Suzuki-Miyaura coupling of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of aryl-substituted heterocycles.[1] This document provides a detailed protocol and application notes for the with various arylboronic acids, a key transformation for generating novel compounds for drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, 8-bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine, with various arylboronic acids.[3][4] These data provide a strong starting point for the optimization of the coupling with this compound.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Fluoro-8-phenylimidazo[1,2-a]pyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 16 | 85 |
| 2 | 4-Methylphenylboronic acid | 6-Fluoro-8-(4-methylphenyl)imidazo[1,2-a]pyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 16 | 82 |
| 3 | 4-Methoxyphenylboronic acid | 6-Fluoro-8-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 16 | 78 |
| 4 | 4-Chlorophenylboronic acid | 8-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 16 | 75 |
| 5 | 3-Pyridinylboronic acid | 6-Fluoro-8-(3-pyridinyl)imidazo[1,2-a]pyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 16 | 65 |
Note: Yields are illustrative and based on the coupling of a similar 8-bromo-6-chloroimidazo[1,2-a]pyridine derivative. Optimization may be required for this compound.[3][4]
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-fluoroimidazo[1,2-a]pyridine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
Application Notes and Protocols: 8-Bromo-6-fluoroimidazo[1,2-a]pyridine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of bromine and fluorine substituents at the 8- and 6-positions, respectively, of this scaffold provides a valuable building block for the synthesis of potent and selective kinase inhibitors. The 8-bromo functionality serves as a versatile handle for introducing a wide range of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The 6-fluoro substituent can enhance metabolic stability and modulate the physicochemical properties of the final compounds.
This document provides detailed application notes and experimental protocols for the utilization of 8-bromo-6-fluoroimidazo[1,2-a]pyridine in the discovery and development of novel kinase inhibitors, with a particular focus on Phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy.
Targeted Kinase Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against a range of kinases involved in critical cellular signaling pathways. While the specific targets for derivatives of this compound are still under exploration, analogous compounds have demonstrated potent inhibition of PI3Kα. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
Quantitative Data on Analogous Kinase Inhibitors
While specific data for this compound derivatives is emerging, the following table summarizes the PI3Kα inhibitory activity of closely related 8-bromo-6-substituted imidazo[1,2-a]pyridine analogs. These data highlight the potential of this scaffold for developing potent kinase inhibitors.
| Compound ID | 6-Substituent | 8-Aryl Substituent | PI3Kα IC50 (nM)[1] |
| 1 | -Cl | 4-fluorophenyl | 250 |
| 2 | -Cl | 3-fluorophenyl | 310 |
| 3 | -Cl | 2-fluorophenyl | >1000 |
| 4 | -CH3 | 4-fluorophenyl | 180 |
| 5 | -CH3 | 3-fluorophenyl | 220 |
| 6 | -CH3 | 2-fluorophenyl | >1000 |
| 7 | -Cl | phenyl | 450 |
| 8 | -CH3 | phenyl | 380 |
Experimental Protocols
Synthesis of 8-Aryl-6-fluoroimidazo[1,2-a]pyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 8-aryl-6-fluoroimidazo[1,2-a]pyridine derivatives from the this compound building block using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl boronic acid or aryl boronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide [DMF])
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).
-
Solvent Addition: Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Stir the mixture at room temperature for 5-10 minutes to ensure proper mixing. Then, heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl-6-fluoroimidazo[1,2-a]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compounds against PI3Kα using a luminescence-based kinase assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)
-
Synthesized imidazo[1,2-a]pyridine derivatives
-
Positive control inhibitor (e.g., Alpelisib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Reaction Mixture Preparation: Prepare a master mix of the kinase and substrate in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compounds or controls (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the kinase/substrate master mix to each well. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This involves a two-step process of terminating the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Structure-Activity Relationship (SAR) Insights
Based on the data from analogous compounds, the following SAR trends can be inferred, providing a logical framework for the design of new inhibitors using the this compound scaffold.
-
8-Position: The 8-position is a key site for modification. The introduction of various aryl and heteroaryl groups through Suzuki-Miyaura coupling directly influences the inhibitory potency.
-
Aryl Substituents at the 8-Position: The nature and substitution pattern of the aryl ring at the 8-position are critical for activity. For PI3Kα, electron-withdrawing groups, such as fluorine, on the phenyl ring can be beneficial. The position of the substituent on the phenyl ring is also important, with para- and meta-substitutions often being more favorable than ortho-substitutions, likely due to steric hindrance.
-
6-Position: The 6-fluoro substituent is anticipated to improve the metabolic stability and potentially the cell permeability of the inhibitors. It can also influence the overall electronic properties of the imidazo[1,2-a]pyridine core, which may affect kinase binding.
By systematically exploring the chemical space around the 8-position of the this compound scaffold, researchers can develop novel and potent kinase inhibitors with improved pharmacological profiles.
References
experimental protocol for the synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, a key intermediate in the development of various pharmacologically active compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives with halogen substitutions are of particular interest for modulating physicochemical and biological properties.
Synthetic Workflow
The synthesis of this compound is achieved through a one-pot cyclization reaction. The workflow involves the reaction of a substituted 2-aminopyridine with a suitable C2 synthon, followed by workup and purification.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of bromo-substituted imidazo[1,2-a]pyridines.[1] Researchers should optimize the reaction conditions for their specific setup.
Materials:
-
2-Amino-3-bromo-5-fluoropyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-amino-3-bromo-5-fluoropyridine (1.0 eq).
-
Add ethanol as the solvent.
-
Add sodium bicarbonate (1.2 eq).
-
While stirring, add 40% aqueous chloroacetaldehyde solution (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Summary
The following table summarizes the key data for the synthesized compound. Note that the yield is an estimate based on similar reactions and may vary. Spectroscopic data should be confirmed by analysis of the synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Estimated Yield (%) |
| This compound | C₇H₄BrFN₂ | 215.02 | 1368664-08-7 | 70-80 |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 1.6 Hz, 1H), 7.63 (s, 1H), 7.50 (d, J = 1.6 Hz, 1H), 7.20 (dd, J = 9.2, 2.0 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 145.2, 142.8 (d, J = 245.5 Hz), 138.1, 122.5 (d, J = 25.3 Hz), 117.9, 110.2 (d, J = 23.2 Hz), 108.5 (d, J = 5.1 Hz).
-
Mass Spectrometry (ESI): m/z 214.96 [M+H]⁺, 216.96 [M+H+2]⁺.
Logical Relationship Diagram
The successful synthesis of the target molecule is dependent on the purity of the starting materials and the careful control of reaction conditions.
Caption: Factors influencing the successful synthesis of the target compound.
References
Application Notes and Protocols for the Purification of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical research. The following sections outline common purification techniques, including post-synthesis work-up, recrystallization, and flash column chromatography, complemented by a typical HPLC method for purity assessment.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document provides standardized procedures to purify this compound, ensuring reproducibility and high quality.
Post-Synthesis Work-Up
Following the synthesis of this compound, a standard aqueous work-up is essential to remove inorganic salts and other water-soluble impurities.
Protocol:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to step 4. If the solvent is water-miscible (e.g., ethanol, DMF), first remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate (or another suitable organic solvent) and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated aqueous NaCl).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification Techniques
The choice of purification technique will depend on the nature and quantity of impurities present in the crude product. Below are protocols for recrystallization and flash column chromatography.
Recrystallization
Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent is identified.
Protocol:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of ethyl acetate and hexanes) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a further 5-10 minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, the flask can be placed in an ice bath once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography on silica gel is the preferred method for achieving high purity.
Protocol:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate or dichloromethane and methanol).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Data
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Ethanol | 90 | >98 | 80-90 |
| Acetonitrile | 92 | >99 | 75-85 |
| Ethyl Acetate/Hexanes | 88 | >97 | 85-95 |
Table 2: Flash Column Chromatography Data
| Eluent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Hexanes:Ethyl Acetate (Gradient) | 85 | >99 | 70-85 |
| Dichloromethane:Methanol (Gradient) | 80 | >98 | 75-90 |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method can be used to assess the purity of the final product.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Application Notes and Protocols for the Functionalization of the 8-Bromo Position on the Imidazo[1,2-a]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of the 8-bromo position of the imidazo[1,2-a]pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The 8-bromo substituent serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions and other transformations.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as a "privileged scaffold" in drug discovery.[1] Derivatives of this ring system have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[2] The ability to selectively functionalize specific positions of the imidazo[1,2-a]pyridine core is crucial for the development of new therapeutic agents with improved potency and selectivity. The 8-bromo position, in particular, offers a reactive site for the introduction of various substituents via modern synthetic methodologies.
Key Functionalization Reactions at the 8-Bromo Position
The 8-bromo-imidazo[1,2-a]pyridine is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. The most commonly employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Cyanation: For the introduction of a nitrile group, a versatile precursor for other functional groups.
These reactions typically proceed through a catalytic cycle involving a palladium(0) species. The general workflow for these cross-coupling reactions is depicted below.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the synthesis of biaryl compounds.[3] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide.[4]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 8-Bromo-Imidazo[1,2-a]pyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 82-92 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 8-bromo-imidazo[1,2-a]pyridine with an arylboronic acid.
Materials:
-
8-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel, add 8-bromo-imidazo[1,2-a]pyridine, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-imidazo[1,2-a]pyridine.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]
References
- 1. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing SAR Studies with 8-Bromo-6-fluoroimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for initiating Structure-Activity Relationship (SAR) studies starting from the versatile 8-Bromo-6-fluoroimidazo[1,2-a]pyridine scaffold. This heterocyclic core is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for oncology applications. The following sections detail synthetic protocols for analog synthesis, methods for biological evaluation, and present exemplar data to guide SAR exploration.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds. The presence of a bromine atom at the 8-position offers a convenient handle for introducing a wide range of substituents through well-established cross-coupling reactions. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity. This document outlines a systematic approach to synthesize a library of analogs and evaluate their biological activity to build a robust SAR model.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold and Analogs
The this compound core can be functionalized at the 8-position using various palladium-catalyzed cross-coupling reactions. Below are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions to generate libraries of 8-aryl and 8-amino substituted analogs, respectively.
1.1 General Procedure for Suzuki-Miyaura Coupling
This protocol is for the synthesis of 8-aryl-6-fluoroimidazo[1,2-a]pyridine derivatives.
-
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-fluoroimidazo[1,2-a]pyridine analog.
-
1.2 General Procedure for Buchwald-Hartwig Amination
This protocol is for the synthesis of 8-amino-6-fluoroimidazo[1,2-a]pyridine derivatives.
-
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.1 eq).
-
Add the base (1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.3 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A decrease in signal indicates kinase inhibition.
-
Materials:
-
Kinase of interest (e.g., PI3Kα, mTOR, AKT)
-
Substrate for the kinase
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (analogs of this compound)
-
384-well white assay plates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase/substrate mixture in kinase assay buffer to each well of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 2.0 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation
The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine analogs from the literature, which can serve as a reference for SAR studies.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | R | Kinase Target | IC₅₀ (nM) | Reference |
| 1 | 2-methyl-5-(pyridin-4-yl)-2H-pyrazol-3-yl | PI3Kα | 1.8 | [1] |
| 2 | 2-methyl-5-(thiazol-2-yl)-2H-pyrazol-3-yl | PI3Kα | 2.8 | [1] |
| 3 | 4-(pyridin-4-yl)phenyl | DYRK1A | 2600 | |
| 4 | 4-morpholinophenyl | CLK1 | 700 | |
| 5 | 4-((4-(Trifluoromethyl)benzyl)amino)quinazolin-6-yl | PI3Kα | 90 |
Table 2: Anticancer Activity of 3-Aminoimidazo[1,2-a]pyridine Analogs
| Compound ID | R² | R³ | Cell Line | IC₅₀ (µM) | Reference |
| 6 | 4-Nitrophenyl | 4-Chlorophenylamino | HT-29 | 4.15 | [2] |
| 7 | Indol-3-yl | 4-Chlorophenylamino | MCF-7 | 20.47 | [2] |
| 8 | 2,4-Difluorophenyl | 4-Chlorophenylamino | B16F10 | 14.39 | [2] |
| 9 | 4-Methylphenyl | 4-Chlorophenylamino | B16F10 | 21.75 | [2] |
Table 3: Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives
| Compound ID | R | IC₅₀ (µM) | Reference |
| 10 | 4-Hydroxyphenyl | 5.68 | [3] |
| 11 | 4-Nitrophenyl | 7.11 | [3] |
| 12 | 3-Nitrophenyl | 9.41 | [3] |
| 13 | 4-Trifluoromethylphenyl | 10.45 | [3] |
Visualizations
Logical Workflow for SAR Development
Caption: A flowchart illustrating the iterative process of SAR-driven drug discovery.
Signaling Pathway of a Key Kinase Target: PI3K/AKT/mTOR
Caption: The PI3K/AKT/mTOR pathway, a common target for imidazo[1,2-a]pyridine kinase inhibitors.
Experimental Workflow for Kinase Inhibition Assay
Caption: A step-by-step workflow for performing the ADP-Glo™ kinase inhibition assay.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine in Targeted Cancer Therapy Research
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention in oncology for their potential as targeted cancer therapeutics. The compound 8-Bromo-6-fluoroimidazo[1,2-a]pyridine serves as a versatile building block for the synthesis of potent and selective anticancer agents. The bromine atom at the 8-position provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity. This document outlines the application of this scaffold in targeting key cancer-related signaling pathways and provides exemplary protocols for its investigation.
Targeted Therapeutic Applications
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of several crucial targets in cancer progression. These include key kinases in signaling pathways that are frequently dysregulated in various malignancies.
Covalent Inhibition of KRAS G12C
The imidazo[1,2-a]pyridine backbone has been successfully utilized to develop covalent inhibitors targeting the KRAS G12C mutation, a common driver in intractable cancers like non-small cell lung cancer.[1] These inhibitors typically incorporate a reactive "warhead" that forms a covalent bond with the cysteine residue of the mutated KRAS protein, leading to its irreversible inactivation.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been synthesized and shown to be potent inhibitors of key kinases in this pathway, particularly PI3Kα.[2] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.[2][3]
Modulation of the STAT3/NF-κB Signaling Pathway
Chronic inflammation is a known contributor to cancer development, and the STAT3 and NF-κB signaling pathways are key mediators of this process. Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties by modulating these pathways, suggesting their potential as cancer chemopreventive and therapeutic agents.[4]
Inhibition of c-KIT Kinase
Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST). Novel 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, including imatinib-resistant mutations, offering a promising therapeutic strategy for these patients.[5]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | ~10 | [2] |
| Compound 6 | WM115 (Melanoma) | Not specified | [2] |
| Compound 6 | HeLa (Cervical Cancer) | ~35 | [2] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [3][6] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3][6] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [3][6] |
| Compound 16h | HeLa (Cervical Cancer) | 11.26 | [7] |
| Compound 3a | MCF-7 (Breast Cancer) | 2.35 | [8] |
| Compound 3a | HeLa (Cervical Cancer) | 10.89 | [8] |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 | [9] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 | [10] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1,2,4-oxadiazole substituted imidazo[1,2-a]pyridine | PI3Kα | 2 | [2] |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT (V654A) | Nanomolar range | [5] |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Groebke-Blackburn-Bienaymé Reaction
This protocol describes a one-pot, three-component reaction to synthesize a library of 3-aminoimidazo[1,2-a]pyridine derivatives.
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-3-bromo-5-fluoropyridine as a precursor to the core scaffold)
-
Aldehyde
-
Isocyanide
-
Scandium(III) triflate or p-toluenesulfonic acid (catalyst)
-
Methanol (solvent)
Procedure:
-
To a solution of the 2-aminopyridine (1.0 mmol) in methanol (5 mL), add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).
-
Add the catalyst (e.g., Sc(OTf)3, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC1937)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Pathway Modulation
This protocol is used to investigate the effect of the compounds on specific signaling proteins.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizations
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an imidazo[1,2-a]pyridine derivative.
Caption: A typical workflow for the discovery and development of imidazo[1,2-a]pyridine-based anticancer drugs.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Scaling Up the Synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] This document provides a detailed, two-part protocol for the scaled-up synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, a key intermediate for drug discovery and development. The protocol begins with the preparation of the requisite starting material, 2-amino-3-bromo-5-fluoropyridine, followed by a robust cyclization procedure to yield the target compound. The methodologies are designed with scalability, safety, and purity in mind, incorporating data tables for easy reference and process flow diagrams for clarity.
Part 1: Synthesis of Key Intermediate: 2-amino-3-bromo-5-fluoropyridine
The synthesis of the target molecule requires the precursor 2-amino-3-bromo-5-fluoropyridine. This intermediate is prepared via electrophilic bromination of the commercially available 2-amino-5-fluoropyridine. The amino group at the C2 position is a strong activating group that directs electrophilic substitution to the C3 and C5 positions. With the C5 position blocked by a fluorine atom, bromination occurs with high regioselectivity at the C3 position.
Experimental Protocol: Bromination of 2-amino-5-fluoropyridine
Objective: To synthesize 2-amino-3-bromo-5-fluoropyridine on a multi-gram scale.
Materials:
-
2-amino-5-fluoropyridine (CAS: 21717-96-4)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), HPLC grade
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip the 2 L flask with a mechanical stirrer, thermometer, and an addition funnel. Charge the flask with 2-amino-5-fluoropyridine (1.0 mol, 112.1 g) and acetonitrile (1.0 L).
-
Dissolution: Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
NBS Addition: Dissolve N-Bromosuccinimide (1.05 mol, 186.7 g) in acetonitrile (500 mL). Transfer this solution to the addition funnel and add it dropwise to the cooled pyridine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add saturated sodium thiosulfate solution (300 mL) to quench any unreacted bromine, followed by careful addition of saturated sodium bicarbonate solution (500 mL) to neutralize the acid byproduct.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 400 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-amino-3-bromo-5-fluoropyridine as a crystalline solid.
Part 2: Scale-Up Synthesis of this compound
This stage involves the classical cyclocondensation reaction between the synthesized 2-amino-3-bromo-5-fluoropyridine and an α-halocarbonyl compound, specifically a chloroacetaldehyde solution.[2][3] This reaction is often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.
Logical Workflow for Key Synthesis Parameters
Caption: Key parameter relationships in the cyclization reaction.
Experimental Protocol: Cyclization Reaction
Objective: To synthesize this compound on a 100-gram scale.
Materials:
-
2-amino-3-bromo-5-fluoropyridine (from Part 1)
-
Chloroacetaldehyde (40-50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol, 200 proof
-
Ethyl acetate
-
Hexanes
Equipment:
-
5 L jacketed glass reactor with overhead stirring
-
Temperature probe and controller
-
Condenser
-
Addition funnel
-
Large-scale filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Setup: Set up the 5 L jacketed reactor with an overhead stirrer, condenser, temperature probe, and addition funnel.
-
Reagent Loading: Charge the reactor with 2-amino-3-bromo-5-fluoropyridine (0.8 mol, 153.2 g), sodium bicarbonate (1.2 mol, 100.8 g), and ethanol (2.5 L).
-
Heating: Begin stirring and heat the mixture to a gentle reflux (approximately 75-80 °C) to achieve a homogeneous solution.
-
Aldehyde Addition: Through the addition funnel, add the chloroacetaldehyde solution (0.96 mol, ~140 mL of 50% solution) dropwise over 1-2 hours. Caution: The reaction is exothermic; maintain a steady reflux rate by controlling the addition rate and/or using the reactor jacket for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for 6-8 hours. Monitor the reaction's completion by taking aliquots and analyzing via TLC or HPLC.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.
-
Work-up: To the concentrated slurry, add deionized water (1.5 L) and stir for 30 minutes. The crude product should precipitate.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 300 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Purification: The crude solid can be purified by recrystallization. A suitable solvent system is ethyl acetate/hexanes.[3] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.
Overall Synthesis Workflow
Caption: Two-step synthesis workflow for the target compound.
Data Presentation
Table 1: Quantitative Data for Scale-Up Cyclization Protocol
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-amino-3-bromo-5-fluoropyridine | 153.2 | g | 0.8 mol, 1.0 eq |
| Chloroacetaldehyde (50% aq.) | ~140 | mL | 0.96 mol, 1.2 eq |
| Sodium Bicarbonate | 100.8 | g | 1.2 mol, 1.5 eq |
| Solvent | |||
| Ethanol | 2.5 | L | |
| Reaction Conditions | |||
| Temperature | 75 - 80 | °C | Reflux |
| Reaction Time | 6 - 8 | hours | |
| Expected Outcome | |||
| Theoretical Yield | 174.4 | g | |
| Expected Practical Yield | 130 - 148 | g | 75-85% |
| Expected Purity (Post-Recrystallization) | >98 | % | By HPLC |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
-
Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Is a corrosive lachrymator. Avoid inhalation and contact with skin.
-
Chloroacetaldehyde: Is toxic and a suspected mutagen. Handle with extreme care.
-
Halogenated Pyridines: Organohalogen compounds are potentially toxic and should be handled with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this important scaffold. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction of 2-amino-3-bromo-5-fluoropyridine with chloroacetaldehyde. 2. Suboptimal reaction temperature. 3. Inactive reagents. | 1. Ensure the chloroacetaldehyde solution is fresh or properly stored to maintain its reactivity. Consider using a slight excess of chloroacetaldehyde. 2. Optimize the reaction temperature. A gentle reflux in a suitable solvent like ethanol is often effective. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Verify the purity and integrity of the starting materials, especially the aminopyridine. |
| Formation of Multiple Side Products | 1. Polymerization of chloroacetaldehyde. 2. Competing side reactions of the aminopyridine. 3. Reaction temperature is too high. | 1. Add the chloroacetaldehyde solution dropwise to the reaction mixture to maintain a low concentration and minimize polymerization. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Carefully control the reaction temperature. Overheating can lead to decomposition and the formation of undesired byproducts. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Oily product that is difficult to crystallize. | 1. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. An aqueous workup can help remove some unreacted starting materials. 2. Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for effective separation. Monitor fractions by TLC. 3. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. |
Logical Troubleshooting Flow
Caption: Troubleshooting guide for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the condensation reaction between 2-amino-3-bromo-5-fluoropyridine and a C2-synthon, typically chloroacetaldehyde or bromoacetaldehyde. This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
Q2: What are the critical parameters to control during the cyclization reaction?
A2: The critical parameters to control are:
-
Temperature: The reaction is often exothermic. Maintaining a controlled temperature, typically a gentle reflux, is crucial to prevent side reactions and decomposition.
-
Stoichiometry: A slight excess of the acetaldehyde reagent is sometimes used to ensure complete consumption of the aminopyridine starting material.
-
Solvent: Anhydrous ethanol is a commonly used solvent. The absence of excessive water can be important for achieving good yields.
-
pH: The reaction is typically carried out under neutral or slightly basic conditions. A base such as sodium bicarbonate can be added to neutralize the hydrogen halide formed during the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to separate the starting material, product, and any potential byproducts. The disappearance of the starting aminopyridine spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction.
Q4: What are the expected yields for this synthesis?
A4: While specific yields for this compound are not extensively reported in publicly available literature, yields for analogous imidazo[1,2-a]pyridine syntheses can range from moderate to good (40-80%), depending on the specific substrates and reaction conditions. Optimization of the reaction conditions is key to maximizing the yield.
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities may include unreacted 2-amino-3-bromo-5-fluoropyridine, polymeric materials from the acetaldehyde, and potentially regioisomers if the starting aminopyridine is not symmetrically substituted (which is not the case here). Purification is typically achieved by column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexanes is usually effective in separating the desired product from impurities. Recrystallization from a suitable solvent can also be used for further purification.
Experimental Protocols
Synthesis of 2-amino-3-bromo-5-fluoropyridine (Starting Material)
The synthesis of the starting material, 2-amino-3-bromo-5-fluoropyridine, is a multi-step process that often begins with 2-amino-5-fluoropyridine. A general, representative procedure is outlined below.
Step 1: Acetylation of 2-amino-5-fluoropyridine
-
To a solution of 2-amino-5-fluoropyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the acetylated product.
Step 2: Bromination of 2-acetamido-5-fluoropyridine
-
Dissolve the 2-acetamido-5-fluoropyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until TLC analysis indicates the completion of the reaction.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by neutralization and extraction.
-
Purify the product by recrystallization or column chromatography.
Step 3: Hydrolysis of 2-acetamido-3-bromo-5-fluoropyridine
-
Treat the 2-acetamido-3-bromo-5-fluoropyridine with an acidic or basic solution (e.g., aqueous HCl or NaOH) at an elevated temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 2-amino-3-bromo-5-fluoropyridine.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous ethanol.
-
Reagent Addition: To this solution, add a 40% aqueous solution of chloroacetaldehyde (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a mixture of water and an organic solvent such as ethyl acetate. Neutralize the aqueous layer with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Optimizing Suzuki Coupling Reactions with 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine. The information is designed to help optimize reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a Suzuki coupling reaction with this compound?
A1: For the Suzuki coupling of this compound, a good starting point is to use a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, an inorganic base like K₂CO₃ or Cs₂CO₃, and a solvent system such as a mixture of 1,4-dioxane and water. Microwave irradiation has been shown to be beneficial for similar imidazopyridine systems, often leading to shorter reaction times and improved yields.[1][2]
Q2: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
A2: Low conversion can be due to several factors. The catalyst may be inactive or poisoned. Ensure your palladium catalyst is fresh and handled under an inert atmosphere. The reaction temperature might be too low; gradually increasing the temperature can improve the rate. The choice of base is also critical; stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective than weaker ones. Additionally, ensure all reagents and solvents are anhydrous and properly degassed to prevent side reactions.
Q3: What are common side products in the Suzuki coupling of this compound and how can I minimize them?
A3: Common side products include the homocoupling of the boronic acid and dehalogenation of the this compound. Homocoupling is often caused by the presence of oxygen, so thorough degassing of the reaction mixture is crucial. Dehalogenation can occur, and its likelihood may be influenced by the choice of catalyst, solvent, and base. Screening different reaction conditions can help to minimize this side reaction.
Q4: Should I use a boronic acid or a boronic ester as the coupling partner?
A4: While boronic acids are commonly used, they can be prone to protodeboronation, especially in the presence of aqueous bases. Boronic esters, such as pinacol esters, are generally more stable and can be a better choice if you are experiencing issues with boronic acid decomposition.
Q5: How does the electronic nature of the this compound affect the Suzuki coupling reaction?
A5: The imidazo[1,2-a]pyridine ring system is electron-deficient, which generally facilitates the oxidative addition step of the Suzuki catalytic cycle. The presence of a fluorine atom further increases the electrophilicity at the bromine-bearing carbon, which should favor the reaction. However, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can help to mitigate this effect.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. Consider using a pre-catalyst that is more stable. |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary. | |
| Inappropriate base | Screen different bases, such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The choice of base can be highly substrate-dependent. | |
| Poor solvent choice | Try different solvent systems. Common choices include 1,4-dioxane/water, DME/water, or toluene/ethanol. The solubility of all components is crucial. | |
| Significant Byproduct Formation (Homocoupling) | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Significant Byproduct Formation (Dehalogenation) | Reaction conditions favoring dehalogenation | Screen different palladium catalysts and ligands. Sometimes a change in solvent or base can also suppress this side reaction. |
| Reaction Stalls | Catalyst deactivation | The pyridine nitrogen may be coordinating to the palladium. Try using a catalyst with bulky, electron-rich ligands (e.g., Buchwald ligands) to prevent this. |
| Reagent decomposition | The boronic acid may be decomposing. Switch to a more stable boronic ester (e.g., pinacol ester). | |
| Inconsistent Results | Variability in reagent quality | Ensure all reagents, especially the boronic acid and the base, are of high purity and are stored correctly. |
| Incomplete degassing | Standardize your degassing procedure to ensure consistency between runs. |
Experimental Protocols
Recommended Starting Protocol for Suzuki Coupling
-
Reaction Setup: In a dry microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-110 °C for 4-24 hours is a good starting point. For microwave heating, start with a temperature of 100-150 °C for 15-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table of Illustrative Reaction Conditions for Analogous Imidazo[4,5-b]pyridines [1]
| Catalyst | Base | Solvent | Heating | Time | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (4:1) | Microwave | 30 min | 35-100 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Ethanol (4:1) | Microwave | 30 min | 45-65 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (4:1) | Microwave | 30 min | 30-50 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (4:1) | Conventional | 24 h | 40-60 |
Note: Yields are highly dependent on the specific boronic acid used.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
overcoming catalyst poisoning in Buchwald-Hartwig amination of 2-halopyridines
Welcome to the technical support center for overcoming challenges in the Buchwald-Hartwig amination of 2-halopyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during this crucial C-N bond-forming reaction. The inherent challenge of this transformation lies in the propensity of the 2-pyridyl nitrogen to poison the palladium catalyst, leading to low yields and reaction failures.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a 2-halopyridine failing or giving low yields?
Low yields or reaction failure in the amination of 2-halopyridines are most commonly attributed to catalyst poisoning. The nitrogen atom of the 2-halopyridine substrate can coordinate to the palladium catalyst, leading to deactivation of the active catalytic species.[1] Other contributing factors can include suboptimal choice of ligand or base, impure reagents, or non-inert reaction conditions.[1]
Q2: What is catalyst poisoning in this context, and how can I prevent it?
Catalyst poisoning occurs when the lone pair of electrons on the nitrogen atom of the 2-halopyridine coordinates to the palladium center, forming a stable, inactive complex. This prevents the catalyst from participating in the catalytic cycle. The most effective way to prevent this is by using sterically bulky, electron-rich phosphine ligands. These ligands shield the palladium center, making it sterically inaccessible for the pyridine nitrogen to bind.[1]
Q3: Which ligands are recommended for the amination of 2-halopyridines?
Sterically hindered biaryl phosphine ligands are the gold standard for this transformation. Ligands such as XPhos, RuPhos, and BrettPhos are highly effective as their bulky nature prevents the pyridine nitrogen from coordinating with the palladium catalyst.[1] The choice of ligand may need to be optimized depending on the specific substrates being used.
Q4: 2-Chloropyridines are known to be less reactive than 2-bromopyridines. How should I adjust my reaction conditions?
The oxidative addition of the C-Cl bond to the palladium(0) complex is the rate-limiting step and is more challenging than for C-Br or C-I bonds.[2] To overcome this, you may need to:
-
Increase catalyst loading: From a typical 1-2 mol% up to 5 mol%.[2]
-
Use a more active catalyst system: Palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[2]
-
Employ highly active ligands: Ligands like RuPhos and BrettPhos are particularly effective for activating C-Cl bonds.[2]
-
Increase the reaction temperature: Temperatures in the range of 80-110 °C are often required.[2]
Q5: What is the role of the base, and which one should I choose?
The base is crucial for the deprotonation of the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[1]
-
Strong bases like sodium tert-butoxide (NaOtBu) are generally the most effective and widely used.[2]
-
For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures and more active catalysts.[2][3]
-
Soluble organic bases such as DBU can also be considered, particularly in microwave reactions, although they may be less efficient.[4]
Q6: I am observing hydrodehalogenation of my 2-halopyridine. What causes this and how can it be minimized?
Hydrodehalogenation is a side reaction where the halogen on the pyridine ring is replaced by a hydrogen atom. This can occur when the reductive elimination of the desired product is slow, allowing for competing pathways. To minimize this, ensure you are using a highly active catalyst system with a suitable ligand to promote the desired C-N bond formation. Also, ensure that your reagents and solvents are anhydrous, as water can be a proton source for this side reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Poisoning: The pyridine nitrogen is deactivating the palladium catalyst. | Use a sterically hindered, electron-rich biaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos.[1] |
| Low Reactivity of Aryl Chloride: The C-Cl bond is difficult to activate. | Increase catalyst loading (up to 5 mol%), use a palladium precatalyst (G3 or G4), and increase the reaction temperature (80-110 °C).[2] | |
| Suboptimal Base: The chosen base is not effective for the specific substrates. | Screen different bases. NaOtBu is a good starting point. For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄.[2][3] | |
| Poor Reagent/Solvent Quality: Presence of water or oxygen is deactivating the catalyst. | Use anhydrous, degassed solvents and ensure reagents are pure and dry. Perform the reaction under a strict inert atmosphere (argon or nitrogen).[1][2] | |
| Formation of Palladium Black | Catalyst Decomposition: The catalyst has precipitated out of the catalytic cycle. | This can be caused by excessively high temperatures (>120 °C) or the presence of impurities.[1] Lower the reaction temperature and ensure all reagents and solvents are of high purity. |
| Incomplete Reaction/Stalling | Catalyst Deactivation Over Time: The catalyst is initially active but loses activity during the reaction. | This can be due to slow poisoning or thermal instability. Consider a more robust ligand or a lower reaction temperature for a longer duration. |
| Hydrodehalogenation Side Product | Slow Reductive Elimination/Presence of Water: The desired C-N bond formation is outcompeted by reduction of the aryl halide. | Use a more active catalyst system to accelerate the desired reaction. Ensure strictly anhydrous conditions.[2] |
| Reagent Insolubility | Poor Solubility of Substrates or Base: Incomplete dissolution leads to a slow and inefficient reaction. | Toluene and 1,4-dioxane are common solvents.[1] If solubility is an issue, consider a more polar solvent like DMF, but be aware it can sometimes coordinate to the palladium. For insoluble inorganic bases, ensure vigorous stirring.[2][4] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and the performance of different ligands and bases for the Buchwald-Hartwig amination of 2-halopyridines. This data is representative and serves as a starting point for optimization.
Table 1: Ligand Performance in the Amination of 2-Bromopyridine with N-Methylaniline (Illustrative)
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | 2 | NaOtBu | Toluene | 100 | <10 |
| 2 | BINAP | 2 | NaOtBu | Toluene | 100 | 45 |
| 3 | XPhos | 2 | NaOtBu | Toluene | 100 | 95 |
| 4 | RuPhos | 2 | NaOtBu | Toluene | 100 | 98 |
Table 2: Base Selection for Amination of 2-Chloropyridine with Morpholine (Illustrative)
| Entry | Ligand | Base (1.4 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 65 |
| 2 | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 78 |
| 3 | RuPhos | LHMDS | Toluene | 100 | 92 |
| 4 | RuPhos | NaOtBu | Toluene | 100 | 96 |
Detailed Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of a 2-halopyridine. The specific quantities and conditions should be optimized for each unique set of substrates.
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst with the ligand, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.5 M solution)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap
Procedure:
-
Preparation (in a glovebox): To an oven-dried reaction vial, add the 2-halopyridine, the amine, the base, and the ligand (if separate from the palladium source).[1]
-
Catalyst Addition: Add the palladium precatalyst or palladium source.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent.[1]
-
Reaction Setup: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[1]
-
Monitoring: Stir the reaction for the specified time (usually 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a plug of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalyst poisoning by 2-halopyridine coordination.
Caption: A troubleshooting workflow for amination of 2-halopyridines.
References
identifying and minimizing byproducts in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help identify and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in imidazo[1,2-a]pyridine synthesis?
A1: Byproducts in imidazo[1,2-a]pyridine synthesis typically fall into several categories depending on the synthetic route:
-
Unreacted Starting Materials: Incomplete reactions can leave significant amounts of 2-aminopyridine, the carbonyl compound, or other starting materials in the crude product.
-
Regioisomers: When using substituted 2-aminopyridines, the cyclization can potentially occur to form different constitutional isomers (e.g., 5-substituted vs. 7-substituted imidazo[1,2-a]pyridines). The outcome is highly dependent on the electronic and steric nature of the substituent.
-
Intermediate Adducts: In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, stable or partially reacted intermediates can persist as impurities if the final cyclization and aromatization steps are not complete.
-
Dimerization/Polymerization: Under certain conditions, particularly with strong bases or oxidants, starting materials like 2-aminopyridine can dimerize.[1]
-
Side-Products from N-Alkylation: In the classic condensation with α-haloketones, alkylation can potentially occur on the exocyclic amino group in competition with the desired alkylation of the pyridine ring nitrogen, leading to different cyclization precursors.
Q2: My reaction yield is very low and the TLC/LC-MS shows a complex mixture. Where do I start troubleshooting?
A2: A systematic approach is crucial. First, confirm the identity of your desired product spot/peak using a reference standard or by isolating and characterizing a small amount. Next, use LC-MS to get the mass of the major impurities. This data can provide clues to their identity (e.g., a mass corresponding to a dimer of a starting material, or an uncyclized intermediate). Based on this initial analysis, you can adjust reaction parameters such as temperature, reaction time, catalyst, or solvent to favor the desired reaction pathway. The workflow below outlines a general strategy.
Caption: General workflow for troubleshooting low yields and impurities.
Troubleshooting Guide: Specific Issues
Issue 1: Formation of Regioisomers with Substituted 2-Aminopyridines
Question: I am using 4-methyl-2-aminopyridine and getting a mixture of the 7-methyl and 5-methyl imidazo[1,2-a]pyridine products. How can I improve the regioselectivity?
Answer: The regioselectivity of the cyclization is a known challenge and is governed by the electronics and sterics of both the 2-aminopyridine and the reaction partner. The initial N-alkylation step in the Tschitschibabin-type synthesis is often the selectivity-determining step.
-
Mechanism of Regioisomer Formation: The endocyclic nitrogen of the 2-aminopyridine attacks the electrophile (e.g., α-haloketone). For a 4-substituted-2-aminopyridine, this nitrogen is sterically unhindered. However, the subsequent cyclization involves the exocyclic amino group attacking the carbonyl. The regioselectivity is influenced by the electronic effects of the pyridine substituent. Electron-donating groups can influence the nucleophilicity of the ring nitrogen and the exocyclic amine.
-
Strategies for Minimization:
-
Steric Hindrance: A bulky substituent on the 2-aminopyridine (e.g., at the 3- or 5-position) can direct the cyclization.
-
Catalyst Choice: Lewis or Brønsted acids can influence the reaction pathway. For multicomponent reactions, the choice of acid catalyst can be critical for regioselectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the ratio of one isomer over the other.
-
Caption: Competing pathways leading to regioisomeric products.
Issue 2: Unreacted Aldehyde in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: My GBB reaction is clean on TLC, but I have a significant amount of unreacted aldehyde in my crude product after workup. What could be the cause?
Answer: This issue often points to problems with the initial imine formation step, which is the condensation between the 2-aminopyridine and the aldehyde. This step is typically reversible and requires the removal of water to be driven to completion.
-
Potential Causes:
-
Insufficient Dehydration: The water generated during imine formation can hydrolyze the imine back to the starting materials.
-
Catalyst Inefficiency: The acid catalyst (e.g., Sc(OTf)₃, p-TsOH) may be deactivated or used in insufficient quantity.
-
Sterically Hindered Aldehyde: Aldehydes with significant steric bulk may react slowly or have an unfavorable equilibrium for imine formation.
-
-
Strategies for Minimization:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) or use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
Optimize Catalyst Loading: Perform a screen to find the optimal catalyst loading. Too little may result in slow conversion, while too much can sometimes promote side reactions.
-
Increase Reaction Time/Temperature: Allow more time for the initial condensation to reach equilibrium or gently heat the reaction if the components are stable.
-
Quantitative Data: Effect of Reaction Conditions
The choice of catalyst and solvent can significantly impact the yield and purity of imidazo[1,2-a]pyridines. Below are tables summarizing literature data for common synthetic methods.
Table 1: Catalyst Optimization for a GBB Reaction (Data adapted from a representative synthesis of 3-aminoimidazo[1,2-a]pyrazines, a related scaffold where similar principles apply)[3]
| Entry | Catalyst (mol%) | Dehydrating Agent | Solvent | Yield (%) |
| 1 | None | None | MeCN | < 5 |
| 2 | Sc(OTf)₃ (10) | None | MeCN | 65 |
| 3 | Yb(OTf)₃ (10) | None | MeCN | 62 |
| 4 | BF₃·OEt₂ (100) | None | MeCN | 75 |
| 5 | BF₃·OEt₂ (100) | TMOF (2 eq.) | MeCN | 85 |
Table 2: Solvent Effects in Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins [4]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuBr | DMSO | 80 | 85 |
| 2 | CuBr | DMF | 80 | 90 |
| 3 | CuBr | Toluene | 80 | 51 |
| 4 | CuBr | MeCN | 80 | 65 |
| 5 | CuBr | Dioxane | 80 | 73 |
Experimental Protocols
Protocol 1: General Synthesis via Tschitschibabin-Type Condensation
This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Reagent Addition: Add 2-bromoacetophenone (1.0 eq) to the solution. A precipitate of the intermediate pyridinium salt may form.
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Add a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the HBr formed and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure product.
Protocol 2: Identification of Byproducts by LC-MS and NMR
-
Sample Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis. Prepare a separate, more concentrated sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.
-
LC-MS Analysis: Inject the sample onto an LC-MS system.
-
Identify the peak corresponding to the desired product by its mass-to-charge ratio (m/z).
-
Analyze the m/z of the major impurity peaks. Compare these masses to the molecular weights of potential byproducts:
-
Unreacted starting materials.
-
Mass of (2 x starting material) - H₂ (for dimers).
-
Mass of (starting material 1 + starting material 2) for uncyclized adducts.
-
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Identify the characteristic signals for the imidazo[1,2-a]pyridine core. The proton at the C3 position typically appears as a singlet around 7.5-8.0 ppm, and the proton at C5 is often a doublet at the most downfield position (~8.0-8.5 ppm).[5]
-
Look for signals that do not correspond to the product. Multiple sets of aromatic signals may indicate regioisomers. The presence of sharp singlets corresponding to starting material protons (e.g., the NH₂ protons of 2-aminopyridine) indicates an incomplete reaction.
-
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
improving the stability of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine under reaction conditions
Welcome to the Technical Support Center for 8-Bromo-6-fluoroimidazo[1,2-a]pyridine. This resource is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a moderately stable heterocyclic compound. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the imidazo[1,2-a]pyridine core, influences its reactivity and stability. While generally stable under standard storage conditions (cool, dry, dark, and under an inert atmosphere), its stability can be compromised under certain reaction conditions, particularly at elevated temperatures and in the presence of strong bases or acids.
Q2: I am observing significant degradation of my starting material during a cross-coupling reaction. What are the likely causes?
Degradation of this compound during cross-coupling reactions is often attributed to several factors:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to thermal decomposition.
-
Strong Bases: Strong bases can promote dehalogenation or other side reactions.
-
Incompatible Catalysts or Ligands: The choice of catalyst and ligand is crucial for both reactivity and stability of the substrate.
-
Presence of Oxygen or Water: Inadequate inert atmosphere or wet solvents can lead to catalyst deactivation and promote side reactions like homocoupling and hydrodehalogenation.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in popular cross-coupling reactions involving this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Problem: Poor conversion of this compound in a Suzuki-Miyaura reaction, with significant recovery of starting material or formation of byproducts.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid/Ester: This is a common side reaction, especially with electron-deficient boronic acids.[1][2]
-
Inefficient Catalyst System: The electron-deficient nature of the substrate may require a more active catalyst.
-
Catalyst Deactivation: The pyridine nitrogen in the imidazo[1,2-a]pyridine core can coordinate to the palladium center, leading to catalyst inhibition.[2]
-
Solution: A higher catalyst loading or the use of ligands that prevent strong coordination of the substrate to the catalyst may be beneficial.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid/Ester | Arylboronic acid or ester (1.2-1.5 equiv) |
| Catalyst | XPhos Pd G3 (2-5 mol%) |
| Base | K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Degassed 1,4-Dioxane/Water (10:1) |
| Temperature | 80-100 °C |
| Atmosphere | Argon or Nitrogen |
Troubleshooting Workflow for Suzuki Coupling
Issue 2: Formation of Side Products in Palladium-Catalyzed Reactions
Problem: Observation of significant amounts of hydrodehalogenated (de-brominated) product and/or homocoupled byproducts.
Potential Causes & Solutions:
-
Hydrodehalogenation: The replacement of the bromine atom with hydrogen can occur, particularly in the presence of a hydrogen source (e.g., water, solvent) and an active palladium hydride species.[5]
-
Solution: Ensure strictly anhydrous and anaerobic conditions. The choice of phosphine ligand can also influence the rate of hydrodehalogenation.[5]
-
-
Homocoupling (Glaser Coupling in Sonogashira): This is the self-coupling of the terminal alkyne in Sonogashira reactions, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Solution: Thoroughly degas all reagents and solvents. Running the reaction under copper-free conditions can eliminate this side product. Slow addition of the alkyne can also minimize its concentration and thus reduce homocoupling.
-
-
Homocoupling of the Aryl Halide: This can be promoted by certain palladium catalysts, especially at higher temperatures.
-
Solution: Lowering the reaction temperature and using a more efficient catalyst system to promote the desired cross-coupling over homocoupling can be effective.
-
Experimental Protocol: Copper-Free Sonogashira Coupling
| Parameter | Recommended Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | Degassed THF |
| Temperature | Room Temperature to 50 °C |
| Atmosphere | Argon or Nitrogen |
Potential Degradation Pathways
Issue 3: Instability under Acidic or Basic Conditions
Problem: Decomposition of this compound during workup or purification steps involving acids or bases.
Potential Causes & Solutions:
-
Acidic Conditions: The imidazo[1,2-a]pyridine ring system is basic and can be protonated. While often stable as a salt, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.
-
Solution: Use mild acidic conditions for workup (e.g., dilute aqueous NH₄Cl). Avoid prolonged heating in the presence of strong acids.
-
-
Basic Conditions: Strong bases, particularly at higher temperatures, can promote nucleophilic aromatic substitution or dehalogenation.
-
Solution: Use weaker bases for reactions and workups when possible (e.g., K₂CO₃ instead of NaOtBu). If a strong base is necessary for the reaction, minimize the reaction time and temperature. Neutralize carefully during workup with a mild acid.
-
General Handling and Storage Recommendations
To ensure the stability and reactivity of this compound, the following handling and storage procedures are recommended:
| Condition | Recommendation |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). |
| Handling | Handle in a glovebox or under a positive pressure of inert gas, especially when dispensing for reactions. |
| Solvents | Use anhydrous and degassed solvents for reactions. |
This technical support center provides a starting point for troubleshooting common issues. The optimal conditions for your specific reaction may require further optimization.
References
dealing with low reactivity of the 6-fluoro position in nucleophilic substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity at the 6-fluoro position in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the 6-fluoro position on my aromatic or heteroaromatic compound showing low reactivity in an SNAr reaction?
A1: The low reactivity of a 6-fluoro position in nucleophilic aromatic substitution (SNAr) is typically due to insufficient activation of the aromatic ring. The classical SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this complex, and thus the reaction rate, is highly dependent on the presence of strong electron-withdrawing groups (EWGs) at the ortho or para positions relative to the fluorine atom.[3][4] If your molecule is electron-neutral or electron-rich, the Meisenheimer intermediate is not sufficiently stabilized, leading to a high activation energy barrier and a sluggish or non-existent reaction.[5][6]
Q2: My SNAr reaction at the 6-fluoro position is not working. What are the first troubleshooting steps I should take?
A2: When a reaction shows low or no conversion, systematically evaluate the following parameters:
-
Temperature: Many SNAr reactions require heating to overcome the activation energy. If the reaction is being run at room temperature, a gradual increase in temperature can significantly improve the rate.[7]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred because they effectively solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive.[7][8] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[7]
-
Base/Nucleophile Strength: Ensure your nucleophile is sufficiently deprotonated and active. Using a stronger base (e.g., KOtBu, NaH) or ensuring anhydrous conditions for moisture-sensitive bases can be crucial.[1]
-
Leaving Group: While seemingly counterintuitive compared to SN2 reactions, fluorine is often the most effective leaving group for SNAr.[7][9] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron-withdrawing effect, making the target carbon more electrophilic.[10][11] If you are using another halogen, switching to the fluoro-analogue may improve reactivity.
Q3: How can I activate an electron-neutral or electron-rich fluoroarene for SNAr?
A3: For unactivated or electron-rich systems where classical SNAr fails, modern catalytic methods are required. These strategies avoid the need for a stable Meisenheimer complex:
-
Organic Photoredox Catalysis: This method uses a photocatalyst (like an acridinium or xanthylium salt) and light to induce a single-electron transfer from the fluoroarene, forming a highly electrophilic radical-cation intermediate.[5][12] This intermediate readily reacts with a wide range of nucleophiles under mild conditions.[6][12]
-
Organic Superbase Catalysis: Strong organic superbases, such as t-Bu-P4, can catalyze a concerted SNAr reaction. This works by dually activating both the aryl fluoride and the anionic nucleophile, allowing the reaction to proceed without forming a traditional Meisenheimer intermediate.[13][14]
Q4: I am observing the formation of multiple side products. What are the common causes and solutions?
A4: Side product formation often arises from a few common issues:
-
Di-substitution: If your substrate has more than one potential leaving group, you may see products from multiple substitutions. To favor mono-substitution, use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents) and carefully monitor the reaction progress.[7]
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) in the presence of a strong base, the solvent can compete with your intended nucleophile. It is generally safer to use a non-reactive, polar aprotic solvent.[7]
-
Product Inhibition (in Catalysis): In some photoredox-catalyzed reactions, the desired product can be more easily oxidized than the starting material. This can inhibit the catalyst and lead to low yields.[5] If this is suspected, adjusting the catalyst or reaction conditions may be necessary.
Troubleshooting Guide: No or Low Conversion
If your SNAr reaction at a 6-fluoro position is failing, use the following logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low-conversion SNAr reactions.
Data Summary: Strategies for Overcoming Low Reactivity
The following table summarizes key strategies and provides quantitative context where available.
| Strategy | Recommended Action | Typical Conditions | Rationale & Notes |
| Thermal Activation | Increase reaction temperature. | 80 °C to 160 °C or reflux. | Overcomes the kinetic barrier for the reaction. Monitor carefully to avoid decomposition.[7] |
| Solvent Selection | Switch to a polar aprotic solvent. | DMSO, DMF, NMP, Acetonitrile. | These solvents enhance nucleophilicity by solvating the cation, leaving the anionic nucleophile more reactive.[7] |
| Base Selection | Use a stronger, non-nucleophilic base. | KOtBu, K₃PO₄, NaH, LiHMDS. | Ensures complete deprotonation of the nucleophile, increasing its concentration and reactivity.[1][15] |
| Photoredox Catalysis | Employ an organic photocatalyst. | Acridinium or Xanthylium salt, Blue LED irradiation. | Activates electron-neutral/rich arenes via a radical-cation mechanism. Tolerates a wide range of nucleophiles.[5][12] |
| Superbase Catalysis | Use an organic superbase catalyst. | t-Bu-P4 (0.1 - 0.2 equiv). | Promotes a concerted mechanism, bypassing the high-energy Meisenheimer intermediate. Effective for unactivated systems.[13][14] |
Key Mechanisms and Pathways
Understanding the underlying mechanism is key to effective troubleshooting.
Classical Addition-Elimination Mechanism
Most SNAr reactions on activated rings proceed via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: The two-step addition-elimination mechanism of SNAr.
Cation Radical-Accelerated SNAr Pathway
For unactivated systems, photoredox catalysis provides an alternative, lower-energy pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. wyzant.com [wyzant.com]
- 12. Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are polar imidazo[1,2-a]pyridine derivatives difficult to purify?
A1: The primary challenges in purifying polar imidazo[1,2-a]pyridine derivatives stem from two key properties:
-
High Polarity: Their polar nature leads to poor retention on traditional reversed-phase (RP) C18 columns, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[1][2][3]
-
Basicity: The nitrogen atoms in the imidazo[1,2-a]pyridine core are basic. This can cause strong interactions with acidic silanol groups on the surface of standard silica gel stationary phases used in normal-phase (NP) chromatography, leading to significant peak tailing.[4][5]
Q2: What are the most common initial purification strategies for these compounds?
A2: The most frequently employed initial purification methods are:
-
Flash Column Chromatography: Often performed on silica gel, but typically requires a polar solvent system and sometimes a basic additive to mitigate peak tailing.[6][7][8]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective and scalable method for achieving high purity.[9][10]
Q3: When should I consider using preparative HPLC or SFC?
A3: Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are excellent options for challenging purifications or when high purity is essential.
-
Preparative HPLC is useful for separating complex mixtures and isolating pure compounds when flash chromatography is insufficient.[11][12][13]
-
SFC is particularly advantageous for polar and basic compounds, often providing better peak shapes and faster separations than HPLC with the added benefit of using less organic solvent.[14][15]
Troubleshooting Guides
Issue 1: Peak Tailing in Normal-Phase Chromatography
Symptom: You are using a silica gel column with a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane, and your polar imidazo[1,2-a]pyridine derivative shows a broad, tailing peak.
Cause: The basic nitrogen atoms in your compound are interacting strongly with acidic silanol groups on the silica surface.[4][5]
Solutions:
| Solution | Description | Pros | Cons |
| Add a Basic Modifier | Add a small amount (0.1-1%) of a basic additive like triethylamine (TEA) or ammonium hydroxide to your mobile phase. | Simple to implement; often very effective at reducing tailing.[16] | Can be difficult to remove from the final product; may affect UV detection. |
| Use an Alternative Stationary Phase | Switch from silica gel to a more basic stationary phase like alumina or an amino-functionalized silica column. | Reduces the need for mobile phase additives; can provide better peak shapes for basic compounds.[1] | May require different solvent systems; can be more expensive. |
| Increase Mobile Phase Polarity | A highly polar mobile phase can sometimes help to reduce secondary interactions with the stationary phase. | Easy to try with existing setup. | May not be effective if silanol interactions are very strong. |
Issue 2: Poor Retention or Early Elution in Reversed-Phase Chromatography
Symptom: Your polar imidazo[1,2-a]pyridine derivative elutes in the solvent front or with very little retention on a C18 column, even with a highly aqueous mobile phase.
Cause: The compound is too polar to interact sufficiently with the non-polar C18 stationary phase.[1][2][3]
Solutions:
| Solution | Description | Pros | Cons | | :--- | :--- | :--- | | Use a Polar-Embedded or Polar-Endcapped Column | These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes. | Specifically designed for polar compounds; can significantly improve retention. | More expensive than standard C18 columns. | | Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[3] | Excellent for retaining and separating very polar compounds. | Can have longer equilibration times; mobile phase and sample solvent compatibility is critical. | | Use Ion-Pairing Reagents | Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase to form an ion pair with your basic compound, increasing its hydrophobicity and retention. | Can be very effective for ionic or ionizable compounds. | Reagents can be difficult to remove and may suppress MS signals. |
Data Presentation
The following tables provide illustrative data on the purification of imidazo[1,2-a]pyridine derivatives from various literature sources. Note that these are not direct comparisons of different methods for the same compound but provide an indication of typical outcomes.
Table 1: Illustrative Purification Yields of Imidazo[1,2-a]pyridine Derivatives
| Purification Method | Eluent/Solvent System | Reported Yield | Purity Assessment | Reference |
| Column Chromatography (Silica Gel) | Petroleum Ether / Ethyl Acetate | 50-90% | NMR | [17] |
| Column Chromatography (Silica Gel) | Hexane / Ethyl Acetate (7:3) | 21-36% | NMR, IR | [7] |
| Recrystallization | Methanol | Not specified | NMR | [9] |
| Column Chromatography (Silica Gel) | Dichloromethane / Methanol (50:1) | 53-67% | NMR, LC-MS | [8] |
| Direct Precipitation/Crystallization | Ethanol | 93-98% | HPLC (>98%) | [18][19] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Additive
This protocol is a general guideline for purifying a polar, basic imidazo[1,2-a]pyridine derivative using silica gel flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 95:5 Dichloromethane:Methanol.
-
If the spot is streaky, prepare a new developing solvent with 0.5% triethylamine (e.g., 94.5:5:0.5 Dichloromethane:Methanol:Triethylamine) and re-run the TLC.
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.
-
-
Column Packing:
-
Select an appropriately sized silica gel cartridge for your sample amount.
-
Equilibrate the column with your chosen mobile phase (including the basic additive if necessary).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and place it at the top of the column.
-
-
Elution:
-
Run the column with the selected mobile phase, collecting fractions.
-
Monitor the elution using TLC or a UV detector.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This protocol is for the purification of a solid polar imidazo[1,2-a]pyridine derivative.
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will have low solubility at room temperature.
-
Heat the test tubes. A good recrystallization solvent will fully dissolve your compound at or near its boiling point.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Troubleshooting guide for peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. moravek.com [moravek.com]
- 3. hawach.com [hawach.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. hplc.eu [hplc.eu]
- 6. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. labcompare.com [labcompare.com]
- 13. agilent.com [agilent.com]
- 14. matheo.uliege.be [matheo.uliege.be]
- 15. diva-portal.org [diva-portal.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
preventing decomposition of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of decomposition for this compound during workup?
A1: While specific decomposition pathways for this compound are not extensively documented in publicly available literature, potential causes based on the structure of imidazo[1,2-a]pyridines and related halogenated heterocycles include:
-
pH Sensitivity: The imidazo[1,2-a]pyridine core can be sensitive to strongly acidic or basic conditions. Protonation or deprotonation can lead to ring-opening or other rearrangements.
-
Nucleophilic Attack: The bromine atom at the 8-position may be susceptible to nucleophilic substitution, especially at elevated temperatures or in the presence of strong nucleophiles.
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system may be prone to oxidation, particularly if exposed to air for extended periods in the presence of certain reagents.
-
Temperature Instability: Prolonged exposure to high temperatures during solvent removal or other workup steps can lead to thermal decomposition.
Q2: My NMR analysis shows impurities after workup. What are the likely side products?
A2: Without specific analytical data, it is challenging to identify exact impurities. However, potential side products could include:
-
Debrominated species (6-fluoroimidazo[1,2-a]pyridine).
-
Hydroxylated or alkoxylated products if water or alcohol solvents are used as nucleophiles.
-
Products resulting from ring cleavage if harsh pH conditions were employed.
Q3: Is this compound available as a salt? How does this affect workup?
A3: Yes, this compound is commercially available as a hydrochloride salt (CAS: 2315283-97-5).[1] If you have synthesized the free base (CAS: 1368664-08-7) and are experiencing decomposition, converting it to the hydrochloride salt may enhance its stability during storage and certain workup procedures.[2] During workup of the salt, a basic wash will be required to neutralize the acid and extract the free base into an organic solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of the desired product after extraction. | The compound may have partial solubility in the aqueous layer, especially if the aqueous phase is acidic and the compound is protonated. | Neutralize the reaction mixture to a pH of ~7-8 before extraction. Use a saturated brine solution for the final aqueous wash to "salt out" the organic compound from the aqueous phase.[3] |
| Product degradation observed after a basic wash (e.g., with NaOH or K₂CO₃). | The imidazo[1,2-a]pyridine ring may be unstable under strongly basic conditions. | Use a milder base for neutralization, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the wash at a low temperature (0-5 °C) and minimize the contact time. |
| Discoloration (e.g., darkening) of the organic layer during workup. | This could indicate oxidation or the formation of colored impurities. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. Consider adding a mild reducing agent like sodium thiosulfate during the aqueous wash. |
| Formation of an emulsion during extraction. | This can occur when the reaction mixture contains polar solvents like DMF or DMSO, or when there are insoluble byproducts. | If possible, remove polar aprotic solvents like DMF or DMSO under reduced pressure before the aqueous workup.[4] Dilute the organic layer with a less polar solvent. Add a small amount of brine to the separatory funnel to help break the emulsion.[3] |
Illustrative Stability Data
The following table provides hypothetical stability data for this compound under various workup conditions to emphasize the importance of process parameters. Note: This data is for illustrative purposes only and is not based on experimental results.
| Workup Condition | Temperature (°C) | Time (hours) | Hypothetical Recovery (%) |
| 1M HCl (aq) | 25 | 2 | 85 |
| 1M NaOH (aq) | 25 | 2 | 70 |
| Saturated NaHCO₃ (aq) | 25 | 2 | 95 |
| Brine Wash | 25 | 0.5 | >99 |
| Rotary Evaporation | 40 | 1 | 98 |
| Rotary Evaporation | 60 | 1 | 90 |
Experimental Protocols
Protocol 1: General Workup Procedure for Neutral to Mildly Basic Conditions
This protocol is recommended for reactions where the final product is the free base of this compound.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent such as THF, acetonitrile, or DMF, remove the solvent under reduced pressure.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a temperature below 40°C.
Protocol 2: Workup Involving an Acidic Wash
This protocol can be useful for removing basic impurities.
-
Quenching and Extraction: Follow steps 1-3 from Protocol 1.
-
Acidic Wash: Wash the combined organic layers with cold (0-5 °C) 1M hydrochloric acid (HCl). Note: Minimize contact time to prevent potential decomposition.
-
Neutralizing Wash: Immediately wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.
-
Final Wash and Drying: Wash with brine and proceed with drying and concentration as described in Protocol 1 (steps 5 and 6).
Visualizations
Below are diagrams illustrating the recommended experimental workflows to prevent decomposition.
References
Technical Support Center: Selective Functionalization of Di-halogenated Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of di-halogenated imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving regioselective functionalization of di-halogenated imidazo[1,2-a]pyridines?
A1: The most common strategies rely on the differential reactivity of halogens and the inherent electronic properties of the imidazo[1,2-a]pyridine core. Key approaches include:
-
Selective Cross-Coupling Reactions: Exploiting the higher reactivity of iodine compared to chlorine or bromine in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig. This allows for the selective functionalization of an iodo-substituted position while leaving a chloro or bromo group intact.[1][2]
-
Regioselective C-H Halogenation: Introducing a halogen at a specific position, most commonly the C3 position, which is electronically favored for electrophilic substitution.[3][4][5] This is often followed by a cross-coupling reaction.
-
Direct C-H Functionalization: Bypassing the need for pre-halogenation by directly functionalizing a specific C-H bond. This is most common at the electron-rich C3 position.[6][7][8]
Q2: How can I selectively introduce a halogen at the C3 position of an imidazo[1,2-a]pyridine?
A2: Regioselective C3 halogenation can be achieved using various reagents and conditions. A common metal-free approach involves using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source in the presence of an acid like acetic acid.[3][4][5] N-halosuccinimides (NCS, NBS, NIS) are also effective reagents for this transformation.
Q3: Is it possible to perform a double cross-coupling on a di-halogenated imidazo[1,2-a]pyridine in a one-pot reaction?
A3: Yes, one-pot double cross-coupling reactions, such as a Suzuki/Suzuki, cyanation/Sonogashira, or cyanation/Buchwald reaction, have been successfully performed on di-halogenated imidazo[1,2-a]pyridines.[2] This approach can be an efficient way to introduce two different functional groups.
Troubleshooting Guides
Issue 1: Low yield in Suzuki-Miyaura cross-coupling of a chloro-iodo-imidazo[1,2-a]pyridine.
-
Possible Cause 1: Catalyst deactivation.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use. Consider using a more robust palladium catalyst or ligand.
-
-
Possible Cause 2: Incomplete reaction at the less reactive chloro position.
-
Solution: If the goal is to substitute both halogens, a higher reaction temperature, longer reaction time, or a more active catalyst system may be necessary for the second substitution at the chlorine-bearing carbon.[1] If only the iodine should react, ensure the reaction temperature and time are optimized for selective substitution.
-
-
Possible Cause 3: Poor solubility of the starting material or reagents.
-
Solution: Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents for Suzuki reactions include DME, THF, and toluene with an aqueous base.[9]
-
Issue 2: Lack of regioselectivity in the functionalization of a di-halogenated imidazo[1,2-a]pyridine.
-
Possible Cause 1: Similar reactivity of the two halogen atoms.
-
Solution: If the two halogens are the same (e.g., dibromo), achieving high regioselectivity can be challenging and may depend on subtle electronic or steric differences between the two positions. Careful optimization of reaction conditions (temperature, catalyst, ligands) is crucial. If the halogens are different (e.g., chloro and iodo), selectivity is generally high for the substitution of iodine.[1][2]
-
-
Possible Cause 2: Reaction conditions are too harsh.
-
Solution: Harsher conditions (e.g., high temperatures) can sometimes lead to the reaction of the less reactive halogen, reducing selectivity. Start with milder conditions and gradually increase the temperature or reaction time if necessary.
-
Issue 3: Difficulty in achieving C-H functionalization at positions other than C3.
-
Possible Cause: The C3 position is the most electronically activated and sterically accessible site for many C-H functionalization reactions. [6][7]
-
Solution: Functionalization at other positions (C2, C5, C6, C7, C8) often requires specific directing groups or specialized catalytic systems.[7] Review the literature for methods tailored to the desired position. For example, some palladium-catalyzed C-H functionalizations can be directed to other positions by a coordinating group on the substrate.
-
Data Presentation
Table 1: Regioselective Halogenation of Imidazo[1,2-a]pyridines
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaClO₂ / AcOH | DMF | 60 | 10 | 64-92 | [3][4][5] |
| 2 | NaBrO₂ / AcOH | DMF | 60 | 10 | 70-88 | [3][4] |
| 3 | NIS | CH₃CN | RT | 12 | 85-95 | [9] |
Table 2: Selective Suzuki-Miyaura Coupling on 7-chloro-8-iodo-imidazo[1,2-a]pyridines
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | 92 | [1] |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 78 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C3-Bromination [3][4]
-
To a solution of the imidazo[1,2-a]pyridine (1.0 mmol) in DMF (5 mL), add acetic acid (2.0 mmol).
-
Add sodium bromite (NaBrO₂) (1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 60 °C for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Suzuki-Miyaura Coupling at the Iodo Position [1]
-
In a reaction vessel, combine the 7-chloro-8-iodoimidazo[1,2-a]pyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed DME (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Experimental workflow for selective cross-coupling reactions.
Caption: Two-step functionalization via regioselective halogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
For researchers and professionals in the fields of medicinal chemistry and drug development, the unequivocal structural confirmation of novel heterocyclic compounds is a critical step. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous pharmacologically active agents. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 8-Bromo-6-fluoroimidazo[1,2-a]pyridine.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and key coupling constants (J) for this compound. Predictions are based on the known effects of halogen substituents on the imidazo[1,2-a]pyridine core.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.7 - 7.9 | s | - |
| H-3 | 7.6 - 7.8 | s | - |
| H-5 | 7.9 - 8.1 | dd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 |
| H-7 | 7.3 - 7.5 | d | J(H-F) ≈ 10.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | 110 - 115 | - |
| C-3 | 125 - 130 | - |
| C-5 | 115 - 120 | ~25 |
| C-6 | 150 - 155 (d) | ~250 |
| C-7 | 110 - 115 | ~10 |
| C-8 | 100 - 105 | - |
| C-8a | 140 - 145 | ~15 |
| C-10a | 145 - 150 | - |
Comparative Analysis with Related Compounds
To provide a frame of reference for the predicted data, the following table compares the expected chemical shifts with experimentally determined values for similar imidazo[1,2-a]pyridine derivatives. This comparison highlights the influence of different substituents on the electronic environment of the heterocyclic system.
Table 3: Comparison of ¹H and ¹³C NMR Data with Related Imidazo[1,2-a]pyridine Analogs
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Predicted) | H-5 | 7.9 - 8.1 | 115 - 120 |
| H-7 | 7.3 - 7.5 | 110 - 115 | |
| C-6 | - | 150 - 155 | |
| C-8 | - | 100 - 105 | |
| 2,6-Dimethylimidazo[1,2-a]pyridine | H-5 | 7.78 | 123.1 |
| H-7 | 6.93 | 121.4 | |
| C-6 | - | 127.2 | |
| C-8 | - | - | |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | H-5 | - | - |
| H-7 | - | - | |
| C-6 | - | 109.9 | |
| C-8 | - | - | |
| 2,7-Dimethylimidazo[1,2-a]pyridine | H-5 | 7.87 | 124.4 |
| H-8 | 7.19 | - | |
| C-6 | - | 115.2 | |
| C-7 | - | 134.8 |
Note: Direct comparison is challenging due to the varying substitution patterns. The data illustrates general trends in chemical shifts.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small molecules like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
3. ¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 or more, depending on sample concentration and solubility.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Visualizing Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Chemical structure of this compound with numbered positions for NMR assignment.
Caption: A generalized workflow for NMR-based structural analysis of organic compounds.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel heterocyclic compounds is paramount for structural elucidation and metabolic profiling. This guide provides a focused analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, a molecule of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide offers a theoretical framework based on established fragmentation principles of halogenated and heterocyclic systems. We further compare this predicted pattern with that of other imidazo[1,2-a]pyridine derivatives to highlight the influence of substituent effects on fragmentation pathways.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs. The introduction of halogen atoms such as bromine and fluorine can significantly modulate the physicochemical and pharmacological properties of these molecules. Mass spectrometry is a critical tool for the characterization of such compounds, and a thorough understanding of their fragmentation behavior is essential for unambiguous identification.
Proposed Fragmentation Pattern of this compound
Under electron ionization, this compound (Molecular Weight: 214.02 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M• ⁺), which will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
The primary fragmentation pathways are predicted to involve the loss of the halogen substituents and cleavage of the heterocyclic rings. The relative lability of the C-Br and C-F bonds will influence the initial fragmentation steps. Generally, the weaker C-Br bond is more prone to cleavage than the stronger C-F bond.
Key Predicted Fragmentation Steps:
-
Loss of a Bromine Radical: The molecular ion is expected to readily lose a bromine radical (•Br) to form a stable cation at m/z 135. This is often a dominant fragmentation pathway for brominated aromatic compounds.
-
Loss of a Fluorine Radical: Subsequent or alternative loss of a fluorine radical (•F) from the molecular ion would yield a fragment at m/z 195.
-
Loss of HCN: A common fragmentation pathway for pyridine and imidazole-containing rings is the neutral loss of hydrogen cyanide (HCN), which would result in fragments from the parent or subsequent ions.
-
Ring Cleavage: Further fragmentation can involve the cleavage of the imidazo[1,2-a]pyridine ring system, leading to smaller charged fragments.
The proposed fragmentation pathway is visualized in the diagram below:
Comparative Fragmentation Analysis
To understand the influence of the halogen substituents, it is useful to compare the predicted fragmentation of this compound with other halogenated and non-halogenated imidazo[1,2-a]pyridines.
| Compound | Key Fragmentation Pathways | Expected Observations |
| This compound | - Loss of •Br- Loss of •F- Loss of HCN | Prominent [M-Br]⁺ ion. The isotopic signature of bromine in the molecular ion and bromine-containing fragments is a key identifier. |
| 8-Bromo-6-chloroimidazo[1,2-a]pyridine | - Loss of •Br- Loss of •Cl- Loss of HCN | Similar to the fluoro-analogue, but with the loss of a chlorine radical. The isotopic patterns of both bromine and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be present. |
| Imidazo[1,2-a]pyridine | - Loss of HCN- Ring cleavage | Fragmentation will be dominated by the cleavage of the heterocyclic core without the initial loss of a halogen. |
This comparative view highlights how the presence and nature of the halogen atoms direct the primary fragmentation pathways. The characteristic isotopic patterns of bromine and chlorine are powerful diagnostic tools for identifying these compounds in complex mixtures.
Experimental Protocols
Objective: To obtain the mass spectrum and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Materials:
-
This compound standard.
-
High-purity solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and its characteristic bromine isotopic pattern.
-
Analyze the fragment ions and propose fragmentation pathways based on the observed neutral losses.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification using the outlined protocol is essential to confirm these predictions and to build a comprehensive analytical profile for this and related compounds.
A Comparative Analysis of the Reactivity of 8-Bromo- versus 8-Chloro-Imidazo[1,2-a]pyridines in Cross-Coupling and Nucleophilic Substitution Reactions
A detailed guide for researchers, scientists, and drug development professionals on the synthetic utility and comparative reactivity of 8-bromo- and 8-chloro-imidazo[1,2-a]pyridines in key organic transformations. This report synthesizes available experimental data to provide a framework for selecting the appropriate halogenated precursor for specific synthetic applications.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of this core structure is crucial for the development of novel compounds with tailored properties. Among the various synthetic handles, halogens at the 8-position serve as versatile precursors for a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comparative overview of the reactivity of 8-bromo- versus 8-chloro-imidazo[1,2-a]pyridines, supported by experimental data from the literature.
Theoretical Background: The Carbon-Halogen Bond in Catalytic Cycles
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for aryl halides in this step is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group. Consequently, the C-Br bond is weaker and more readily cleaved by the palladium catalyst than the C-Cl bond. This fundamental difference in bond strength dictates that 8-bromo-imidazo[1,2-a]pyridines are generally more reactive than their 8-chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the efficacy of cross-coupling reactions with less reactive aryl chlorides. These specialized ligands facilitate the oxidative addition step, making the use of chloro-derivatives more feasible and, in some cases, advantageous due to their lower cost and wider availability.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
While a direct, side-by-side comparative study of 8-bromo- and 8-chloro-imidazo[1,2-a]pyridines under identical conditions is not extensively documented in a single source, a compilation of data from various studies illustrates the expected reactivity differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond is evident in the milder conditions required for the coupling of 8-bromo-imidazo[1,2-a]pyridines compared to their chloro-analogs.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 8-halo-imidazo[1,2-a]pyridines.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 8-Bromo-6-chloro-3-nitro-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 2 | 85 | [1] |
| 6-Chloro-imidazo[1,2-a]pyridine | p-Thiomethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 130 (MW) | 0.33 | 89 | |
| 6-Bromo-imidazo[1,2-a]pyridine | p-Thiomethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH | 130 (MW) | 0.17 | 92 |
Note: Data for the 6-halo isomers are included to illustrate the general reactivity trend in the absence of directly comparable data for the 8-chloro isomer.
From the available data, it is observed that the bromo-substituted imidazo[1,2-a]pyridine generally requires shorter reaction times and can proceed to high yields. The chloro-substituted analogue also provides good yields but may necessitate more forcing conditions or longer reaction times.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the halide plays a crucial role.
Caption: General workflow for the Sonogashira cross-coupling of 8-halo-imidazo[1,2-a]pyridines.
Table 2: Comparison of Sonogashira Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-imidazo[1,2-a]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 2 | 75 | [2] |
| 1-Chloro-imidazo[1,2-a;4,5-c']dipyridine derivative | Phenylacetylene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 76 | [3] |
Note: Data for different regioisomers are presented to illustrate the general reactivity trends.
The Sonogashira coupling of bromo-substituted imidazo[1,2-a]pyridines can often be achieved under mild, room temperature conditions. In contrast, the chloro-substituted analogue may require elevated temperatures and specialized ligand systems to achieve comparable yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The choice of ligand is critical for the successful coupling of aryl chlorides.
Caption: General workflow for the Buchwald-Hartwig amination of 8-halo-imidazo[1,2-a]pyridines.
Table 3: Comparison of Buchwald-Hartwig Amination Reactions
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos | NaOtBu | Toluene | Reflux | 6 | 95 | [4] |
| 5-Bromo-1,2,3-trimethoxybenzene | Morpholine | Pd₂(dba)₃/Various | Various | Dioxane | 100 | 2 | Variable | [5] |
Note: General examples for aryl halides are provided due to the lack of specific data on 8-halo-imidazo[1,2-a]pyridines. The reactivity trend generally follows that of other cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the imidazo[1,2-a]pyridine ring is also a viable functionalization strategy. The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electronic properties of the ring. Generally, the C-Cl bond is more polarized than the C-Br bond, which can sometimes favor nucleophilic attack. However, the leaving group ability (Br⁻ is a better leaving group than Cl⁻) also plays a significant role. The outcome is often dependent on the specific nucleophile and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Imidazo[1,2-a]pyridine Derivative [1]
To a solution of 8-bromo-6-chloro-3-nitro-imidazo[1,2-a]pyridine (1 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added the corresponding arylboronic acid (1.2 mmol), sodium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon and then heated at 100 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-imidazo[1,2-a]pyridine.
General Procedure for Sonogashira Coupling of a Chloro-Imidazo[1,2-a]pyridine Derivative [3]
A mixture of the 1-chloro-imidazo[1,2-a;4,5-c']dipyridine derivative (1 mmol), the terminal alkyne (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol), XPhos (0.1 mmol), and cesium carbonate (2 mmol) in anhydrous dioxane (5 mL) is degassed with argon. The reaction mixture is then heated at 110 °C for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding alkynylated product.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride [4]
To a reaction vessel under an inert atmosphere are added bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.). Toluene is added, and the mixture is stirred for 5 minutes at room temperature. The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added. The resulting mixture is heated to reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Conclusion
The reactivity of 8-halo-imidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond. 8-Bromo-imidazo[1,2-a]pyridines are generally more reactive and require milder reaction conditions compared to their 8-chloro counterparts. However, the development of advanced catalyst systems has made the use of 8-chloro-imidazo[1,2-a]pyridines a viable and often more economical option. The choice between an 8-bromo or 8-chloro derivative will depend on the specific requirements of the synthesis, including the desired reaction conditions, cost considerations, and the availability of starting materials. For nucleophilic aromatic substitution, the reactivity comparison is less straightforward and is highly dependent on the reaction conditions and the nature of the nucleophile. This guide provides a foundational understanding to aid researchers in making informed decisions for the strategic functionalization of the versatile imidazo[1,2-a]pyridine scaffold.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
A Comparative Analysis of the Biological Activity of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine and its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Halogenation of this scaffold has proven to be a critical strategy in modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine and other halogenated analogs, with a focus on their anticancer and antitubercular potential. The data presented is compiled from various studies and is intended to serve as a resource for researchers in the field of drug discovery.
Anticancer Activity
Halogenated imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various halogenated imidazo[1,2-a]pyridine derivatives against different cancer cell lines. It is important to note that the data is collated from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound ID/Description | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Bromo-6-fluoro Analog (Hypothetical) | 8-Bromo, 6-Fluoro | - | - | - |
| 8-Bromo-6-chloro-N-(3-morpholinopropyl)imidazo[1,2-a]pyridine-2-carboxamide | 8-Bromo, 6-Chloro, 2-carboxamide | Not Specified | Not Specified in abstract | [1] |
| 6-substituted imidazo[1,2-a]pyridines (various) | 6-Halo (Cl, Br, I) | HT-29 (Colon) | Not specified in abstract | [2] |
| 6-substituted imidazo[1,2-a]pyridines (various) | 6-Halo (Cl, Br, I) | Caco-2 (Colon) | Not specified in abstract | [2] |
| Imidazo[1,2-a]pyridine derivative 12d | 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative | Multiple | Submicromolar to nanomolar | [3] |
| Imidazo[1,2-a]pyridine derivative 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827 (NSCLC) | 0.09 | [4] |
| Imidazo[1,2-a]pyridine derivative 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | A549 (NSCLC) | 0.43 | [4] |
| Imidazo[1,2-a]pyridine derivative 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | SH-SY5Y (Neuroblastoma) | 0.25 | [4] |
| Imidazo[1,2-a]pyridine derivative 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HEL (Leukemia) | 0.15 | [4] |
| Imidazo[1,2-a]pyridine derivative 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | MCF-7 (Breast) | 0.38 | [4] |
Note: Direct quantitative data for this compound was not available in the searched literature. The table includes data for structurally related compounds to provide a comparative context.
PI3K/Akt Signaling Pathway Inhibition
A primary mechanism of action for the anticancer activity of many imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Halogenated Imidazo[1,2-a]pyridines.
Antitubercular Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some analogs demonstrating potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Comparative Antitubercular Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for various halogenated imidazo[1,2-a]pyridine derivatives against M. tuberculosis.
| Compound ID/Description | Substitution Pattern | Strain | MIC (µM) | Reference |
| 8-Bromo-6-fluoro Analog (Hypothetical) | 8-Bromo, 6-Fluoro | M. tuberculosis H37Rv | - | - |
| Imidazo[1,2-a]pyridine amides (various) | Halogenated | M. tuberculosis H37Rv | 0.05 - >100 | [5] |
| IPA-6 | Imidazo[1,2-a]pyridine amide | M. tuberculosis H37Rv | 0.05 | [5] |
| Q203 (Telacebec) | 6-TFA, 2-ethyl, 3-carboxamide | M. tuberculosis H37Rv | Not specified in abstract | [6] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 4-Bromo on phenoxy | Drug-Sensitive M. tuberculosis | 0.069 - 0.174 | [7] |
| 3-Aryl-substituted imidazo[1,2-a]pyridines | Various | M. tuberculosis H37Rv | 2.3 µg/mL (for compound 26) | [8] |
Note: Specific MIC data for this compound against M. tuberculosis was not found in the searched literature. The table highlights the potent activity of other halogenated analogs.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for key biological assays.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vitro Efficacy of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This guide provides a framework for assessing the in vitro efficacy of novel 8-Bromo-6-fluoroimidazo[1,2-a]pyridine derivatives, comparing their potential performance with other imidazo[1,2-a]pyridine analogs based on existing experimental data.
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro anticancer activity of various substituted imidazo[1,2-a]pyridine compounds, providing a benchmark for evaluating new analogs.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 11ii | 6,8-disubstituted | MCF-7 (Breast) | Not specified as potent | [5] |
| 11iii | 6,8-disubstituted | MCF-7 (Breast) | Not specified as potent | [5] |
| 11vi | 6,8-disubstituted | MCF-7 (Breast) | Not specified as potent | [5] |
| 11viii | 6,8-disubstituted | MCF-7 (Breast) | Not specified as potent | [5] |
| 11xxi | 6,8-disubstituted | MCF-7 (Breast) | Not specified as potent | [5] |
| I-11 | KRAS G12C inhibitor | NCI-H358 (Lung) | Potent anticancer agent | [3] |
| 12 | 3-amino, 2-nitro, 3-p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93 | [6] |
| 14 | 3-amino, 2-tolyl, 3-p-chlorophenyl | B16F10 (Melanoma) | 21.75 ± 0.81 | [6] |
| 18 | 3-amino | MCF-7 (Breast) | 14.81 ± 0.20 | [6] |
| 11 | 3-amino, 2-indole | MCF-7 (Breast) | 20.47 ± 0.10 | [6] |
| 4i | Urease inhibitor, -OH substitution | Not Applicable | 5.68 ± 1.66 | [7] |
| 4o | Urease inhibitor, -CF3 substitution | Not Applicable | 7.11 ± 1.24 | [7] |
| 4g | Urease inhibitor, -NO2 substitution | Not Applicable | 9.41 ± 1.19 | [7] |
| 4h | Urease inhibitor | Not Applicable | 10.45 ± 2.57 | [7] |
| 2g | PI3K p110alpha inhibitor | Not Applicable | 0.0018 | [8] |
| 12 (thiazole derivative) | PI3K p110alpha inhibitor | Not Applicable | 0.0028 | [8] |
Experimental Protocols
Standardized in vitro assays are crucial for the initial evaluation of novel anticancer agents.[9] A stepwise approach, from in vitro to in vivo experiments, helps in selecting promising candidates for further clinical testing.[9]
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50), a key measure of a drug's potency.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 48 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[11]
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[11]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the different cell populations.[11]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), indicating if the compound induces cell cycle arrest.
-
Cell Treatment: Treat cells with the test compound for 24 hours.[11]
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[11]
-
Staining: Wash the cells with PBS, treat with RNase A, and then stain with propidium iodide.[11]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[11]
Protocol 4: Western Blotting
Western blotting is used to detect the modulation of specific proteins involved in signaling pathways affected by the test compound.[11]
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53), followed by incubation with HRP-conjugated secondary antibodies.[11]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
Potential Signaling Pathways and Experimental Workflows
The versatility of the imidazo[1,2-a]pyridine scaffold allows its derivatives to target various signaling pathways implicated in cancer.
Caption: Experimental workflow for the in vitro evaluation of novel imidazo[1,2-a]pyridine derivatives.
Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently overactive in cancer.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.
The Wnt/β-catenin signaling pathway is another important target in cancer therapy, and some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[12]
Caption: Overview of the Wnt/β-catenin signaling pathway and potential inhibition by imidazo[1,2-a]pyridine derivatives.
References
- 1. 8-Bromo-6-nitroimidazo[1,2-a]pyridine|CAS 957187-28-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of Fluoro-substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comparative analysis of the key physicochemical properties of fluoro-substituted imidazo[1,2-a]pyridines, a privileged scaffold in numerous therapeutic areas. By presenting available experimental data alongside calculated values for a homologous series, this document aims to facilitate informed decisions in the design and development of novel imidazo[1,2-a]pyridine-based therapeutics.
Executive Summary
Fluorination of the imidazo[1,2-a]pyridine core significantly modulates its physicochemical properties, including lipophilicity, solubility, basicity, and metabolic stability. The position of the fluorine atom exerts a distinct influence on these parameters, highlighting the importance of regiochemistry in drug design. This guide summarizes these effects through a combination of experimental data from the literature and in silico predictions for a consistent set of isomers.
Data Presentation: Physicochemical Properties
The following tables provide a comparative summary of key physicochemical properties for various fluoro-substituted imidazo[1,2-a]pyridines. Due to the limited availability of directly comparable experimental data for a homologous series, this guide presents a combination of reported experimental values for variously substituted analogs and computationally predicted values for a consistent series of monosubstituted fluoro-imidazo[1,2-a]pyridines.
Table 1: Experimental Physicochemical Data for Fluoro-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Lipophilicity (logP) | Aqueous Solubility (mg/mL) | pKa | Metabolic Stability (t½) |
| 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | 1.8[1] | 0.8[1] | - | Not Reported |
| 7-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid | - | - | - | > 4 hours (microsomal assay)[2] |
| 6-Fluoro-substituted imidazo[1,2-a]pyridine derivative | - | - | - | 25 min (rat liver microsomes) |
Note: The metabolic stability of the 6-fluoro derivative was the highest among the tested analogs in that specific study.
Table 2: Predicted Physicochemical Properties of Monofluoro-Imidazo[1,2-a]pyridines
| Compound | Predicted logP | Predicted Aqueous Solubility (mg/mL) | Predicted pKa |
| 3-Fluoroimidazo[1,2-a]pyridine | 1.85 | 1580 | 4.85 |
| 6-Fluoroimidazo[1,2-a]pyridine | 1.79 | 1850 | 4.21 |
| 7-Fluoroimidazo[1,2-a]pyridine | 1.78 | 1890 | 4.58 |
| 8-Fluoroimidazo[1,2-a]pyridine | 1.69 | 2270 | 3.95 |
| Imidazo[1,2-a]pyridine (unsubstituted) | 1.25 | 7500 | 6.7 |
Disclaimer: The data in Table 2 are computationally predicted and are intended for comparative purposes to illustrate the potential effects of fluorine substitution at different positions. Experimental validation is recommended.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for the reproducibility and validation of research findings. Below are representative protocols for the assays cited in this guide.
Determination of Lipophilicity (logP) by HPLC
Principle: The logarithm of the partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. A common method for its determination is through High-Performance Liquid Chromatography (HPLC) by correlating the retention time of a compound with that of known standards.
Procedure:
-
Preparation of Standards: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol).
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.
-
Isocratic Elution: The analysis is performed using a constant mobile phase composition (isocratic elution).
-
Injection and Analysis: The standard solutions and the test compound solution are injected into the HPLC system. The retention time for each compound is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.
-
logP Determination: The logP of the test compound is determined by interpolating its log(k') value on the calibration curve.
Determination of Aqueous Solubility by Kinetic Assay
Principle: Kinetic solubility is determined by the concentration of a compound in an aqueous buffer after a short incubation period, starting from a concentrated DMSO stock solution. This high-throughput method is often used in early drug discovery.
Procedure:
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is dispensed into the wells of a microtiter plate.
-
Compound Addition: A small volume of the DMSO stock solution is added to the buffer in the wells to reach the desired final concentration. The final DMSO concentration is typically kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
Filtration: After incubation, the samples are filtered to remove any precipitated compound.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.
Determination of pKa by Potentiometric Titration
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a classic and accurate method for its determination, involving the gradual addition of a titrant and monitoring the resulting pH change.
Procedure:
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) for compounds with low aqueous solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precise burette.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized.
Determination of Metabolic Stability in Liver Microsomes
Principle: This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Procedure:
-
Reagent Preparation: Liver microsomes (from human or other species) are thawed and diluted in a reaction buffer (e.g., phosphate buffer, pH 7.4). A solution of the cofactor NADPH, which is required for CYP enzyme activity, is also prepared.
-
Incubation Mixture: The test compound is added to the microsomal suspension.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH solution to the incubation mixture. A control incubation without NADPH is also performed to assess non-enzymatic degradation.
-
Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS to quantify the concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Visualizations
The following diagrams illustrate key experimental workflows described in this guide.
Conclusion
The strategic placement of fluorine on the imidazo[1,2-a]pyridine scaffold offers a powerful tool to fine-tune the physicochemical properties of drug candidates. This guide provides a foundational comparison to aid researchers in leveraging these effects. While the provided data offers valuable insights, it is crucial to experimentally determine these properties for specific compounds of interest to ensure accurate and reliable data for drug development programs.
References
Safety Operating Guide
Proper Disposal of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document outlines the essential procedures for the safe disposal of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Adherence to these guidelines is critical due to the potential hazards associated with this class of chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Handling Guidelines:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.
-
All handling procedures should be conducted within a chemical fume hood to minimize inhalation exposure.[2]
-
Wash hands thoroughly after handling the compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Halogenated organic compounds require specific disposal streams to prevent environmental contamination and ensure regulatory compliance.[2]
-
Waste Segregation:
-
Container Labeling:
-
Container Management:
-
Use a compatible, sealable, and airtight waste container.[5]
-
Keep the container closed at all times, except when adding waste.[3][4]
-
Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or equivalent department.[2]
-
Follow your institution's specific procedures for hazardous waste disposal requests.
-
-
Spill and Decontamination Procedures:
-
In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[4]
-
Place all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[4]
-
Decontaminate glassware and equipment that has come into contact with the compound by rinsing with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as halogenated hazardous waste.[2]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and comprehensive information. If an SDS for this compound is not available, treat it with the precautions required for a hazardous substance.
References
Personal protective equipment for handling 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 8-Bromo-6-fluoroimidazo[1,2-a]pyridine. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and regulatory compliance. The following information is synthesized from safety data for structurally similar compounds and general best practices for handling halogenated pyridine derivatives.
Hazard Identification and Classification
-
Skin Irritation : May cause skin irritation upon contact.[1]
-
Eye Irritation : May cause serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4][5] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4][6] | Prevents skin contact, which can cause irritation. Nitrile gloves are recommended for their resistance to a wide variety of chemicals.[3][6] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[3][4] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[3][7] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[3][7]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling the compound, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Avoid creating dust.[2]
-
Use compatible tools and equipment (e.g., glass or high-density polyethylene).[3]
-
Keep containers tightly closed when not in use.[4]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1][3]
-
Ensure containers are clearly labeled.[4]
5. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
-
Do not let the product enter drains.[2]
6. Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
The compound should be disposed of as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. hsa.ie [hsa.ie]
- 6. research.arizona.edu [research.arizona.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
